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4-Bromo-2,5-difluoro-N,N-dimethylbenzamide Documentation Hub

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  • Product: 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide
  • CAS: 1449008-10-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Strategic Utility of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide in Rational Drug Design

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of heavily functionalized building blocks is paramount for navigating the complex multi-parameter optimization required in dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of heavily functionalized building blocks is paramount for navigating the complex multi-parameter optimization required in drug discovery. 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (CAS 1449008-10-9) represents a highly versatile intermediate[1]. By combining the metabolic shielding of fluorine, the synthetic pivot of a bromine handle, and the conformational rigidity of an N,N-dimethylamide group, this compound serves as a foundational scaffold for developing high-affinity ligands, particularly in the design of kinase inhibitors and GPCR modulators.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and validated experimental workflows, designed specifically for application scientists and drug development professionals.

Structural and Physicochemical Properties

Understanding the baseline physicochemical parameters of a building block is critical for predicting its behavior in complex biological systems and downstream synthetic steps.

Quantitative Data Profile

The following table summarizes the core molecular and physicochemical properties of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide[1],[2].

ParameterValuePharmacological / Synthetic Relevance
Molecular Formula C₉H₈BrF₂NODefines the atomic composition and isotopic distribution for MS validation.
Molecular Weight 264.07 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
LogP (Calculated) ~2.32Ideal lipophilicity for membrane permeability; balances aqueous solubility with hydrophobic target engagement.
Fraction sp³ (Fsp³) 0.22Indicates a primarily flat, aromatic system; the dimethyl groups provide the only 3D sp³ character.
H-Bond Acceptors 1The carbonyl oxygen serves as a localized electron-dense region for target interaction.
H-Bond Donors 0Absence of donors prevents non-specific hydration shells, enhancing passive permeability.
Electronic and Steric Dynamics

The strategic placement of substituents on the benzene ring creates a unique electronic environment:

  • The 2,5-Difluoro Effect: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) closely mimics hydrogen. In medicinal chemistry, this allows fluorine to exert massive inductive electron-withdrawing effects without introducing steric clashes[3]. The 2,5-difluoro substitution lowers the pKa of adjacent functional groups and acts as a metabolic block, preventing cytochrome P450-mediated oxidation at these typically electron-rich aromatic positions[3].

  • The N,N-Dimethylamide Conformation: Unlike primary or secondary amides, the tertiary N,N-dimethylamide lacks hydrogen bond donating capability. Furthermore, resonance between the nitrogen lone pair and the carbonyl oxygen imparts significant double-bond character to the C-N bond. This restricts rotation, locking the dimethyl groups into a defined spatial orientation that can be exploited to minimize entropic penalties upon target binding.

Strategic Applications in Medicinal Chemistry

Halogen Bonding and Lipophilic Efficiency (LipE)

While the bromine atom is primarily viewed as a synthetic handle, it also plays a direct role in target engagement through halogen bonding . Because of the anisotropy of electron distribution around the halogen, a region of positive electrostatic potential—termed the "sigma-hole"—forms along the extension of the C-Br bond[4]. This allows the bromine to act as a highly directional Lewis acid, forming stabilizing interactions with Lewis bases (such as backbone carbonyls) in the protein binding pocket[4].

G Core 4-Bromo-2,5-difluoro- N,N-dimethylbenzamide Br_Handle 4-Bromo Handle (Cross-Coupling / Halogen Bond) Core->Br_Handle Synthetic Pivot F_Subst 2,5-Difluoro Group (Metabolic Stability / pKa Shift) Core->F_Subst SAR Modulation Amide N,N-dimethylamide (H-Bond Acceptor / Reduction) Core->Amide Derivatization Suzuki Suzuki Br_Handle->Suzuki Boronic Acids Buchwald Buchwald Br_Handle->Buchwald Amines Benzylamine Benzylamine Amide->Benzylamine LiAlH4 Reduction

Strategic functionalization pathways of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide in drug design.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes the causal reasoning behind the chemical choice and explicit analytical checkpoints to verify success before proceeding.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol utilizes the 4-bromo handle to construct complex biaryl architectures[1].

System Input: 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq) in 1,4-Dioxane/H₂O (4:1).

  • Solvent Degassing: Purge the Dioxane/H₂O mixture with N₂ gas for 15 minutes prior to reagent addition.

    • Causality: Molecular oxygen irreversibly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species. Removing O₂ is critical to prevent the quenching of the catalytic cycle.

  • Base Activation: Add K₂CO₃ to the reaction vessel.

    • Causality: The base quaternizes the arylboronic acid, forming an electron-rich boronate complex. This accelerates the transmetalation step, which is often the rate-limiting phase in Suzuki couplings.

  • Thermal Activation: Heat the sealed vessel to 90°C for 12 hours.

    • Causality: Heat overcomes the activation energy barrier of the oxidative addition step, ensuring the insertion of Pd(0) into the strong C-Br bond.

  • In-Process Validation Checkpoint: Aliquot 10 µL of the mixture, dilute in acetonitrile, and analyze via UPLC-MS.

    • Validation: The reaction is deemed successful when the starting material mass (m/z 264) is consumed and replaced by the desired biaryl product mass.

  • System Output & Isolation: Perform an aqueous extraction with EtOAc to remove inorganic salts. Purify via silica gel chromatography. Final validation is achieved via ¹H-NMR (observing the loss of the characteristic bromine-adjacent aromatic proton shift).

Workflow Step1 1. Reagent Prep (Substrate, Boronic Acid, Base) Step2 2. Solvent Degassing (Remove O2 to protect Pd) Step1->Step2 Step3 3. Catalyst Addition (Pd(dppf)Cl2) Step2->Step3 Step4 4. Thermal Reaction (90°C, 12h) Step3->Step4 Step5 5. Workup & Extraction (EtOAc/H2O, Brine wash) Step4->Step5 Step6 6. LC-MS/NMR Validation (Confirm Product Mass/Purity) Step5->Step6

Step-by-step self-validating workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling.

Protocol B: Reduction of Tertiary Amide to Benzylamine

Depending on the target pharmacophore, the tertiary amide can be reduced to a basic amine, yielding 4-bromo-2,5-difluoro-N,N-dimethylbenzylamine[1].

System Input: 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (1.0 eq), LiAlH₄ (2.0 eq) in anhydrous THF.

  • Anhydrous Preparation: Flame-dry all glassware and utilize strictly anhydrous THF under an argon atmosphere.

    • Causality: LiAlH₄ reacts violently with trace moisture to generate hydrogen gas. Water will destroy the reducing agent before it can attack the amide carbonyl.

  • Temperature Control: Cool the substrate solution to 0°C in an ice bath before the dropwise addition of LiAlH₄.

    • Causality: The reduction of a tertiary amide is highly exothermic. Thermal control prevents solvent boiling and suppresses unwanted side reactions, such as premature debromination.

  • Fieser Quenching Method: Quench the reaction sequentially with

    
     mL H₂O, 
    
    
    
    mL 15% NaOH, and
    
    
    mL H₂O (where
    
    
    = grams of LiAlH₄ used).
    • Causality: Standard aqueous quenching creates an unfilterable, gelatinous aluminum hydroxide emulsion. The Fieser method traps the aluminum salts as a dense, granular white precipitate that is easily removed by vacuum filtration.

  • System Output & Validation: Concentrate the filtrate to yield the crude benzylamine.

    • Validation: Analyze via FT-IR spectroscopy. The complete disappearance of the strong amide carbonyl stretch (~1650 cm⁻¹) validates the successful reduction. Confirm the final product via LC-MS (expected m/z 250).

References

Sources

Exploratory

Technical Guide: Molecular Architecture and Synthesis of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide

[1] Introduction 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (CAS: 1449008-10-9) is a specialized halogenated benzamide derivative serving as a high-value scaffold in medicinal chemistry.[1][2] Characterized by its specif...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction

4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (CAS: 1449008-10-9) is a specialized halogenated benzamide derivative serving as a high-value scaffold in medicinal chemistry.[1][2] Characterized by its specific 2,5-difluoro substitution pattern and a para-bromo functionality, this molecule acts as a critical electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] Its structural rigidity and electronic modulation by fluorine atoms make it an ideal intermediate for synthesizing kinase inhibitors and histone demethylase modulators.[1][2]

This guide provides a comprehensive technical analysis of its molecular structure, informatics representation, and validated synthetic protocols.[1]

Molecular Specifications & Properties[1][2][3][4][5]

PropertyData
IUPAC Name 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide
CAS Number 1449008-10-9
Molecular Formula

Molecular Weight 264.07 g/mol
Exact Mass 262.9757
Physical State White to off-white solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
InChI Key JUVITWPWCGJPLT-UHFFFAOYSA-N

SMILES Notation & Informatics Analysis

The Simplified Molecular Input Line Entry System (SMILES) provides a linearized text string representing the 2D graph of the molecule.[1] For 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide, the canonical SMILES is:

CN(C)C(=O)C1=CC(F)=C(Br)C=C1F [1][3]

Decoding the SMILES String[1]
  • CN(C) : Represents the N,N-dimethylamine terminus.[1] The nitrogen is bonded to two methyl groups (C) and the subsequent carbonyl carbon.[1]

  • C(=O) : The carbonyl group linking the amine to the aromatic ring (amide linkage).[1]

  • C1=CC(F)=C(Br)C=C1F : The substituted benzene ring closure.[1]

    • C1: The anchor carbon attached to the amide.[1]

    • =C: Position 6 (unsubstituted).[1]

    • C(F): Position 5 substituted with Fluorine.[1]

    • =C(Br): Position 4 substituted with Bromine.[1]

    • C=C1F: Position 3 (unsubstituted) closing back to Position 2 (substituted with Fluorine) and returning to anchor 1.[1]

Structural Visualization (SMILES Parsing)

The following diagram illustrates the logical parsing of the SMILES string into the chemical structure.

SMILES_Parse cluster_amide Amide Functionality cluster_ring Aromatic Core (2,5-Difluoro-4-Bromo) N Nitrogen (N) CO Carbonyl (C=O) N->CO Me1 Methyl (C) Me1->N Me2 Methyl (C) Me2->N C1 C1 (Anchor) CO->C1 C6 C6-H C1->C6 C2 C2-F C2->C1 F2 Fluorine C2->F2 C3 C3-H C3->C2 C4 C4-Br C4->C3 Br4 Bromine C4->Br4 C5 C5-F C5->C4 F5 Fluorine C5->F5 C6->C5

Figure 1: Structural connectivity map derived from canonical SMILES notation.[1]

Synthetic Protocol

The synthesis of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide typically proceeds via the amidation of its carboxylic acid precursor.[1] The presence of ortho-fluorine atoms requires careful selection of coupling agents to prevent steric hindrance issues and ensure high yields.[1]

Reaction Scheme

Precursors: 4-Bromo-2,5-difluorobenzoic acid + Dimethylamine (HCl salt or solution).[1] Reagents: EDC·HCl (Carbodiimide), HOBt (Additive), DIPEA (Base), DMF (Solvent).[1][4]

Step-by-Step Methodology
  • Preparation: In a clean, dry round-bottom flask purged with nitrogen, dissolve 4-bromo-2,5-difluorobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution.[1] Stir at room temperature for 15 minutes to generate the active ester intermediate.

  • Amine Addition: Add Dimethylamine hydrochloride (1.5 eq) followed by dropwise addition of DIPEA (3.0 eq) to neutralize the salt and catalyze the reaction.

  • Reaction: Stir the mixture at ambient temperature (

    
    ) for 12–16 hours. Monitor progress via TLC (Ethyl Acetate/Hexane) or LC-MS.[1]
    
  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.[1]

    • Wash successively with 1M HCl (to remove unreacted amine/DIPEA), saturated

      
       (to remove unreacted acid), and brine.[1]
      
    • Dry the organic layer over anhydrous

      
       and concentrate under reduced pressure.[1]
      
  • Purification: If necessary, purify via flash column chromatography (

    
    , eluting with 0-30% EtOAc in Hexanes) to yield the title compound as a white solid.
    
Synthesis Workflow Diagram

Synthesis_Flow Start Start: 4-Bromo-2,5-difluorobenzoic Acid Activation Activation Step Add: EDC·HCl + HOBt Solvent: DMF, Time: 15 min Start->Activation Activate Carboxyl Group Coupling Coupling Step Add: Dimethylamine HCl + DIPEA Temp: 25°C, Time: 16h Activation->Coupling Form Active Ester Workup Work-up 1. Dilute w/ EtOAc 2. Wash: 1M HCl -> NaHCO3 -> Brine Coupling->Workup Amide Bond Formation Product Final Product 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (White Solid) Workup->Product Isolation & Drying

Figure 2: Amide coupling workflow for the synthesis of the target compound.

Spectroscopic Characterization (Predicted)

Due to the specific substitution pattern, the NMR signals are distinct and allow for easy structural verification.[1]

H NMR (400 MHz, )
  • Aromatic Region: The protons at C3 and C6 are chemically non-equivalent due to the amide rotation and the asymmetric fluorine environment relative to the amide.[1]

    • 
       ~7.3–7.5 ppm (m, 2H, Ar-H).[1] Expect complex splitting (dd or t) due to 
      
      
      
      coupling (
      
      
      ).[1]
  • Aliphatic Region:

    • 
       ~2.9–3.1 ppm (s, 3H, 
      
      
      
      ).[1]
    • 
       ~3.0–3.2 ppm (s, 3H, 
      
      
      
      ).[1]
    • Note: Two distinct singlets or a broad singlet may appear for the methyl groups due to restricted rotation around the Amide

      
       bond (rotamers).[1]
      
F NMR
  • Two distinct signals are expected for the fluorine atoms at positions 2 and 5.[1]

    • 
       ~ -110 to -120 ppm range.[1]
      
    • Coupling: The F atoms are para to each other but will show coupling to their respective ortho protons and potentially meta protons.[1]

References

  • PubChem. (2024).[1][3] Compound Summary: 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (CAS 1449008-10-9).[1][2] National Library of Medicine.[1] Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability of N,N-Dimethylbenzamide Derivatives in Synthesis

Executive Summary This technical guide analyzes the thermodynamic and kinetic stability profiles of N,N-dimethylbenzamide (DMBA) derivatives. As a ubiquitous pharmacophore and versatile synthetic intermediate, understand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the thermodynamic and kinetic stability profiles of N,N-dimethylbenzamide (DMBA) derivatives. As a ubiquitous pharmacophore and versatile synthetic intermediate, understanding the energetic barriers governing its reactivity is critical for process optimization. This document details the rotational barriers of the amide bond, structure-activity relationships (SAR) influencing hydrolytic stability, and the thermodynamics of directed ortho-metalation (DoM). It provides actionable protocols for characterizing these parameters in a drug development context.

Fundamental Thermodynamics: The Amide Bond

The thermodynamic stability of DMBA derivatives is anchored in the resonance delocalization of the nitrogen lone pair into the carbonyl


-system. This interaction creates partial double-bond character (

), resulting in a planar ground state and a significant energy barrier to rotation.
Resonance and Rotational Barriers

The


 bond exhibits restricted rotation, leading to distinct 

and

conformers (observable via NMR at low temperatures).[1] The rotational barrier (

) typically ranges from 15 to 17 kcal/mol (62–71 kJ/mol) for unsubstituted DMBA.
  • Ground State (GS): Planar, stabilized by resonance (

    
     hybridized nitrogen).
    
  • Transition State (TS): Orthogonal (twisted), resonance broken (

    
     hybridized nitrogen), high energy.
    
Visualization of Resonance & Energy Profile

AmideResonance GS_A Resonance Form A (Neutral) GS_B Resonance Form B (Zwitterionic) GS_A->GS_B Resonance Stabilization TS Transition State (Twisted 90°) GS_A->TS Rotation GS_B->TS Activation Energy (ΔG‡ rot)

Figure 1: Resonance contributors stabilizing the planar ground state and the high-energy twisted transition state.

Substituent Effects (SAR) on Stability

The thermodynamic stability of the amide bond is heavily influenced by substituents on the phenyl ring. These effects follow Hammett relationships, governed by the principle of cross-conjugation .

Electronic Effects (Cross-Conjugation)

The phenyl ring and the dimethylamino group compete to donate electron density into the carbonyl group.

  • Electron-Donating Groups (EDGs): (e.g.,

    
    , 
    
    
    
    ) donate density into the carbonyl. This reduces the demand for donation from the amide nitrogen, lowering the
    
    
    double bond character.
    • Result: Lower

      
      , Slower Hydrolysis (carbonyl less electrophilic).
      
  • Electron-Withdrawing Groups (EWGs): (e.g.,

    
    , 
    
    
    
    ) withdraw density from the carbonyl. The amide nitrogen compensates by donating more strongly.
    • Result: Higher

      
      , Faster Hydrolysis (carbonyl more electrophilic).
      
Steric Effects (Ortho-Substitution)

Substituents in the ortho position force the phenyl ring to twist out of planarity with the amide group to relieve steric strain (


 strain).
  • Decoupling: This twist breaks the conjugation between the phenyl ring and the carbonyl.

  • Thermodynamic Consequence: The amide behaves more like an aliphatic amide (higher rotational barrier due to loss of competitive conjugation from the ring) but may undergo hydrolysis faster due to ground-state destabilization.

Summary of Quantitative Trends
Substituent TypeExampleElectronic Effect (

)
Rotational Barrier (

)
Hydrolytic Instability (

)
Strong EDG

Strong DonationLow (~11-13 kcal/mol)Very Low (Stable)
Weak EDG

Weak DonationModerateLow
Unsubstituted

NeutralBaseline (~16 kcal/mol)Baseline
Weak EWG

Inductive WithdrawalHighModerate
Strong EWG

Resonance WithdrawalVery High (>18 kcal/mol)High (Labile)
Ortho-Steric

Steric InhibitionHigh (Electronic decoupling)Variable (Steric acceleration)

Chemical Stability in Synthesis

Hydrolytic Stability

DMBA derivatives are generally robust but susceptible to hydrolysis under forcing conditions (refluxing HCl or NaOH). The mechanism proceeds via a tetrahedral intermediate.

Mechanism: Base-Catalyzed Hydrolysis

The rate-determining step is often the formation of the tetrahedral intermediate (nucleophilic attack), which is accelerated by EWGs.

Hydrolysis Amide Amide (Electrophile) Tetra Tetrahedral Intermediate Amide->Tetra k1 (RDS for EDG) OH OH- OH->Amide Nucleophilic Attack Products Carboxylate + Amine Tetra->Products Collapse (Elimination)

Figure 2: Base-catalyzed hydrolysis pathway via tetrahedral intermediate.

Directed Ortho-Metalation (DoM) Stability

DMBA is a powerful Directed Metalation Group (DMG). It coordinates organolithiums (e.g.,


) to facilitate deprotonation at the ortho position.
  • Thermodynamic vs. Kinetic Control:

    • Kinetic Product: Ortho-lithiated species.[2][3] Stable at low temperatures (-78°C).

    • Thermodynamic Instability: Upon warming, the lithiated species can undergo an Anionic Fries Rearrangement (migration of the carbonyl group) or nucleophilic attack on the amide itself (self-destruction).

  • Protocol Insight: Reactions must be kept below -40°C to prevent the "Snieckus Rearrangement" unless the rearrangement is the desired outcome.

DoM Start DMBA Derivative Complex Li-Coordination Complex Start->Complex + s-BuLi Lithiated Ortho-Lithiated Species (-78°C) Complex->Lithiated Deprotonation (Kinetic) Electrophile Product (Quench E+) Lithiated->Electrophile + E+ Rearrange Anionic Fries Product (>0°C) Lithiated->Rearrange Warming (Thermodynamic)

Figure 3: Divergent pathways of ortho-lithiated DMBA: Kinetic trapping vs. Thermodynamic rearrangement.

Experimental Protocols

Protocol 1: Determination of Rotational Barriers (VT-NMR)

Objective: Quantify


 to assess conformational rigidity.
  • Sample Prep: Dissolve 10 mg of DMBA derivative in 0.6 mL of deuterated solvent with a high boiling point (e.g., DMSO-

    
    , Toluene-
    
    
    
    ).
  • Low-Temp Acquisition: Cool probe to -40°C. Confirm separation of N-Me signals (two distinct singlets due to slow rotation).

  • Coalescence Measurement: Gradually increase temperature in 10°C increments.

  • Data Analysis: Identify the Coalescence Temperature (

    
    ) where the two peaks merge into a broad singlet.
    
  • Calculation: Use the Eyring equation approximation:

    
    
    (Where 
    
    
    
    is the peak separation in Hz at the slow exchange limit).
Protocol 2: Hydrolytic Stress Testing

Objective: Rank relative stability for process safety.

  • Conditions: Prepare 0.1 M solution of substrate in THF/Water (1:1).

  • Stressors:

    • Acid: Add 1.0 eq HCl, heat to 60°C.

    • Base: Add 1.0 eq NaOH, heat to 60°C.

  • Monitoring: Sample aliquots at t=0, 1h, 4h, 24h. Analyze via HPLC-MS.

  • Self-Validation: Include Benzamide as an internal standard. If DMBA degrades >10% faster than Benzamide, classify as "Labile."

References

  • Rotational Barriers in N,N-Dimethylbenzamides

    • Source: Journal of Chemical & Engineering Data[4]

    • Title: Thermodynamic Study of Benzamide, N-Methylbenzamide, and N,N-Dimethylbenzamide[4]

    • URL:[Link]

  • Substituent Effects on Amide Rotation

    • Source: ResearchG
    • Title: 1H and 13C NMR study of hindered rotation in N,N-dimethylbenzamides[5]

    • URL:[Link]

  • Hydrolysis Mechanisms

    • Source: The Journal of Organic Chemistry[6]

    • Title: Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide[7]

    • URL:[Link]

  • Directed Ortho Metalation (DoM)

    • Source: Chemical Reviews
    • Title: Directed ortho Metalation.[8][9] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics

    • URL:[Link]

  • Thermal Decomposition Data

    • Source: NIH / PubMed Central
    • Title: Thermal decomposition path of imidazoline/dimethyl succinate hybrids[10]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Procedure for lithiation and functionalization of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide

Application Note: Regiocontrolled Lithiation and Functionalization of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide Executive Summary This application note details the protocols for the regioselective functionalization of 4...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regiocontrolled Lithiation and Functionalization of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide

Executive Summary

This application note details the protocols for the regioselective functionalization of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (referred to herein as Substrate 1 ). Due to the presence of multiple reactive handles—a bromine atom, two fluorine substituents, and a directing amide group—this substrate exhibits divergent reactivity based on the choice of organolithium reagent and temperature.

This guide provides two distinct workflows:

  • C4-Functionalization: Via Lithium-Halogen Exchange (Li-Br exchange).

  • C6-Functionalization: Via Directed ortho Metalation (DoM).

Mechanistic Analysis & Strategic Planning

Successful functionalization requires navigating the competition between the acidity of the ring protons (DoM) and the weakness of the C-Br bond (Li-Hal exchange).

The Substrate Profile

Substrate 1 possesses a "polyfunctional" landscape:

  • C1 (Amide): A strong Directed Metalation Group (DMG) that coordinates lithium, directing basicity to the ortho position (C6).

  • C2/C5 (Fluorines): Strong inductive electron-withdrawing groups (EWGs). They significantly increase the acidity of adjacent protons (C3 and C6) via the inductive effect but also destabilize the ring toward nucleophilic attack (benzyne formation).

  • C4 (Bromine): The site of lowest bond dissociation energy, susceptible to rapid exchange with alkyllithiums.

Pathway Divergence

The reaction outcome is dictated by the Kinetic vs. Thermodynamic control exerted by the base:

  • Pathway A: Lithium-Halogen Exchange (Kinetic Control)

    • Reagent:

      
      -Butyllithium (
      
      
      
      -BuLi).[1][2]
    • Mechanism:

      
      -BuLi acts as a nucleophile toward the Bromine atom. The exchange rate (
      
      
      
      ) is orders of magnitude faster than deprotonation (
      
      
      ) at cryogenic temperatures (-78°C).
    • Result: Lithiation at C4 , replacing Bromine.

  • Pathway B: Directed ortho Metalation (DoM)

    • Reagent: Lithium Diisopropylamide (LDA) or LiTMP.

    • Mechanism: These bulky, non-nucleophilic bases are sterically hindered from attacking the Bromine. Instead, they coordinate to the Amide carbonyl and deprotonate the most acidic proton.

    • Regioselectivity: The C6 proton is flanked by the Amide and a Fluorine. The synergistic directing effect (Amide + F) makes C6 significantly more acidic and kinetically accessible than C3 (flanked by Br and F).

    • Result: Lithiation at C6 , retaining the Bromine.

The "Benzyne" Trap

Critical Warning: Ortho-lithio fluorobenzenes are thermally unstable. If the reaction mixture warms above -50°C before quenching, lithium fluoride (LiF) elimination will occur, generating a highly reactive benzyne intermediate. This leads to polymerization or non-specific nucleophilic addition. Strict temperature control is mandatory.

Visual Workflow (Logic Diagram)

The following diagram illustrates the divergent pathways and the critical failure mode (Benzyne formation).

Lithiation_Pathways Start 4-Bromo-2,5-difluoro- N,N-dimethylbenzamide nBuLi Reagent: n-BuLi (-78°C, THF) Start->nBuLi LDA Reagent: LDA/LiTMP (-78°C, THF) Start->LDA Li_Exchange Intermediate A: C4-Lithio Species (Li replaces Br) nBuLi->Li_Exchange Fast Li-Hal Exch. DoM_Species Intermediate B: C6-Lithio Species (Li ortho to Amide) LDA->DoM_Species Directed Deprotonation Quench_A Product A: C4-Functionalized (Br lost) Li_Exchange->Quench_A Electrophile (E+) Benzyne FAILURE MODE: Benzyne Formation (> -50°C) Li_Exchange->Benzyne Warm up (-40°C) Quench_B Product B: C6-Functionalized (Br retained) DoM_Species->Quench_B Electrophile (E+) DoM_Species->Benzyne Warm up (-40°C)

Caption: Divergent lithiation pathways. Path A (Left) utilizes n-BuLi for halogen exchange.[2] Path B (Right) utilizes LDA for directed metalation. Warming leads to benzyne decomposition.

Experimental Protocols

Protocol A: C4-Functionalization (Li-Br Exchange)

Objective: Replace the bromine atom with an electrophile (e.g., -CHO, -COOH, -SiMe3).

Materials:

  • Substrate 1 (1.0 equiv)[3]

  • 
    -Butyllithium (
    
    
    
    -BuLi), 1.6M or 2.5M in hexanes (1.05 equiv)
  • Anhydrous THF (Tetrahydrofuran)[1]

  • Electrophile (e.g., DMF, CO2, TMSCl) (1.2 – 1.5 equiv)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen/argon inlet, and a low-temperature thermometer.

  • Solvation: Charge the flask with Substrate 1 and anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Exchange: Add

    
    -BuLi dropwise via syringe pump over 10–15 minutes. Maintain internal temperature below -70°C.
    
    • Note: The solution may turn slightly yellow/orange.

  • Incubation: Stir at -78°C for 30 minutes . Do not extend beyond 1 hour to avoid scrambling or benzyne formation.

  • Quench: Add the neat Electrophile (liquid) or solution (solid dissolved in THF) rapidly.

    • For Carboxylation: Bubble dry CO2 gas through the solution.

    • For Formylation: Add DMF (N,N-Dimethylformamide).[3]

  • Warming: Allow the mixture to stir at -78°C for 20 minutes, then remove the cooling bath and allow it to warm to 0°C.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.[3]

Protocol B: C6-Functionalization (Directed Ortho Metalation)

Objective: Functionalize the position ortho to the amide while retaining the bromine.

Materials:

  • Substrate 1 (1.0 equiv)[3]

  • Diisopropylamine (1.1 equiv)

  • 
    -BuLi (1.1 equiv) – Used to generate LDA in situ
    
  • Anhydrous THF[1]

  • Electrophile (1.2 equiv)

Step-by-Step Procedure:

  • LDA Generation: In a flame-dried flask, add anhydrous THF and Diisopropylamine. Cool to 0°C. Add

    
    -BuLi dropwise. Stir for 15 minutes.
    
  • Cooling: Cool the LDA solution to -78°C .

  • Addition: Dissolve Substrate 1 in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA solution over 20 minutes.

    • Rationale: Adding substrate to base (inverse addition) ensures the base is always in excess, preventing the lithiated species from reacting with unreacted starting material.

  • Metalation: Stir at -78°C for 45–60 minutes . The amide and fluorine groups will direct lithiation to C6.

  • Quench: Add the Electrophile dropwise at -78°C.

  • Warming: Stir for 30 minutes at -78°C, then slowly warm to room temperature.

  • Workup: Standard aqueous workup (NH4Cl/EtOAc).

Data Summary & Troubleshooting

Electrophile Compatibility Table
ElectrophileProduct Functional GroupProtocol CompatibilityNotes
DMF Aldehyde (-CHO)A & BStandard quench. High yields.
CO2 (s/g) Carboxylic Acid (-COOH)A & BUse dried CO2 gas or crushed dry ice.
TMSCl Silane (-SiMe3)A & BUseful for blocking positions.
I2 Iodide (-I)AConverts Br to I (Finkelstein-like outcome via Li).
B(OMe)3 Boronic Acid (-B(OH)2)A & BFollow with acidic hydrolysis.
Aldehydes Secondary AlcoholA & BPotential for steric hindrance at C6.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield / Recovery of SM Wet THF or insufficiently dry atmosphere.Distill THF over Na/Benzophenone or use molecular sieves. Ensure Ar/N2 line is positive pressure.
"Tarry" or Complex Mixture Benzyne formation.Temperature exceeded -50°C during lithiation.[1] Monitor internal temp strictly.
Regioisomeric Mixtures (Protocol B) Competitive Li-Br exchange.Ensure LDA is fully formed before adding substrate. Do not use excess

-BuLi. Consider using LiTMP (more steric bulk).
Debromination (Protocol B) Halogen-Dance mechanism.Reaction time too long. Quench immediately after 45 mins.

References

  • Royal Society of Chemistry. The lithiation of fluorinated benzenes and its dependence on solvent and temperature. J. Chem. Soc., Perkin Trans. 1. Retrieved from [Link]

  • Schlosser, M.Organometallics in Synthesis: A Manual. (General reference for DoM and Superbase chemistry).
  • Clayden, J.Organolithiums: Selectivity for Synthesis. Pergamon Press.

Sources

Application

The Versatile Scaffold: Harnessing 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide for Agrochemical Innovation

Introduction: The Benzamide Core in Agrochemical Discovery The benzamide functional group is a cornerstone in the design of modern agrochemicals, contributing to a diverse array of commercial herbicides, fungicides, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzamide Core in Agrochemical Discovery

The benzamide functional group is a cornerstone in the design of modern agrochemicals, contributing to a diverse array of commercial herbicides, fungicides, and insecticides.[1] Its prevalence stems from its ability to engage in crucial hydrogen bonding interactions with biological targets, its metabolic stability, and the synthetic tractability of the aromatic ring, which allows for fine-tuning of physicochemical and biological properties.[2][3] Within this important chemical class, halogenated benzamides have shown particular promise. The introduction of fluorine atoms, for instance, can enhance metabolic stability, binding affinity, and membrane permeability of bioactive molecules.[4]

This technical guide focuses on 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (1) , a highly functionalized scaffold poised for exploitation in agrochemical research and development. Its strategic combination of a reactive bromine atom, activating fluorine substituents, and a stable N,N-dimethylamide moiety makes it an exceptionally versatile starting point for the synthesis of novel pesticides.[5] The bromine atom serves as a key handle for a variety of cross-coupling reactions, enabling the introduction of diverse chemical fragments to probe structure-activity relationships (SAR).[6] This guide provides a comprehensive overview of the synthetic utility of this scaffold, detailed protocols for its derivatization, and methodologies for high-throughput screening of the resulting compound libraries for herbicidal and fungicidal activity.

Chemical Properties and Synthesis of the Scaffold

4-Bromo-2,5-difluoro-N,N-dimethylbenzamide is a solid at room temperature with the molecular formula C₉H₈BrF₂NO.[7] It is a valuable building block for creating more complex molecules in various fields, including pharmaceuticals and materials science.[5]

Synthesis of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (1)

The most direct laboratory-scale synthesis of the title scaffold begins with the commercially available 1,4-dibromo-2,5-difluorobenzene.[5] The synthetic sequence involves a lithium-halogen exchange, carboxylation, and subsequent amidation.

Protocol 1: Synthesis of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide

Step 1: Synthesis of 4-Bromo-2,5-difluorobenzoic acid

  • In an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1,4-dibromo-2,5-difluorobenzene (1.0 eq) in anhydrous diethyl ether and cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Quench the reaction by adding an excess of crushed dry ice (solid CO₂).

  • Allow the reaction mixture to warm to room temperature, then acidify with aqueous HCl.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2,5-difluorobenzoic acid.

Step 2: Synthesis of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (1)

  • To a solution of 4-bromo-2,5-difluorobenzoic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in dichloromethane and cool to 0 °C.

  • Slowly add a solution of dimethylamine (2.0 eq) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (1).

Derivatization Strategies for Library Synthesis

The bromine atom at the 4-position of the scaffold is the primary site for diversification. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki Cross-Coupling for the Introduction of Aryl and Heteroaryl Moieties

The Suzuki reaction is a robust method for forming biaryl linkages, which are common motifs in agrochemicals.

Protocol 2: Suzuki Cross-Coupling of Scaffold (1)

  • To a reaction vial, add 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (1) (1.0 eq), a boronic acid or boronic ester derivative (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination for the Synthesis of N-Aryl Derivatives

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing another key pharmacophore found in many pesticides.

Protocol 3: Buchwald-Hartwig Amination of Scaffold (1)

  • In a glovebox or under an inert atmosphere, combine 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (1) (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., cesium carbonate, 1.5 eq).

  • Add an anhydrous solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with an appropriate solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

High-Throughput Screening for Agrochemical Activity

Once a library of derivatives has been synthesized, high-throughput screening (HTS) is essential to identify promising lead compounds. Both in vitro and in vivo (whole-organism) screening methodologies are valuable.

In Vitro Screening for Fungicidal Activity

Many benzamide fungicides act by inhibiting β-tubulin polymerization, which is crucial for mitosis in fungi.[2][5] A primary in vitro screen can target this mechanism.

Protocol 4: In Vitro Fungicide Screening (β-Tubulin Polymerization Assay)

  • Compound Plating: Prepare serial dilutions of the synthesized benzamide derivatives in DMSO in 96-well or 384-well plates.

  • Assay Preparation: In a separate plate, add a reaction buffer containing purified fungal tubulin.

  • Compound Addition: Transfer the compound dilutions to the assay plate. Include a positive control (e.g., a known benzamide fungicide like zoxamide) and a negative control (DMSO vehicle).

  • Initiation of Polymerization: Initiate tubulin polymerization by adding GTP and warming the plate to 37 °C.

  • Data Acquisition: Monitor the increase in absorbance or fluorescence over time using a plate reader. Inhibition of polymerization will result in a lower signal compared to the negative control.

  • Data Analysis: Calculate the percentage of inhibition for each compound at various concentrations to determine IC₅₀ values.

Whole-Organism Screening for Herbicidal Activity

An in-planta bioassay is a direct measure of a compound's herbicidal efficacy. A common and straightforward method utilizes small, fast-growing indicator plant species.[8]

Protocol 5: In-Planta Herbicide Screening (Microtiter Plate Assay)

  • Plate Preparation: Fill the wells of a 96-well microtiter plate with a suitable growth medium (e.g., agar-based medium).

  • Seed Planting: Place one or two seeds of a model plant, such as Arabidopsis thaliana or Lemna minor (duckweed), into each well.

  • Compound Application: Add the synthesized benzamide derivatives, dissolved in a suitable solvent with a surfactant, to each well at various concentrations. Include a positive control (a commercial herbicide) and a negative control (solvent vehicle).

  • Incubation: Place the plates under controlled light and temperature conditions.

  • Phenotypic Evaluation: After a set period (e.g., 7-14 days), visually assess the plants for signs of phytotoxicity, such as growth inhibition, chlorosis (yellowing), and necrosis (tissue death). A scoring system can be used to quantify the herbicidal effect.

  • Data Analysis: Determine the concentration at which each compound causes significant growth inhibition (e.g., GR₅₀, the concentration for 50% growth reduction).

Structure-Activity Relationship (SAR) and Lead Optimization

The data from HTS will guide the next phase of agrochemical discovery: lead optimization. By analyzing the SAR, researchers can identify which chemical modifications on the 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide scaffold lead to increased potency and desired selectivity. For example, the introduction of small, electron-withdrawing groups on an appended aryl ring may enhance herbicidal activity, while bulky, lipophilic groups might improve fungicidal properties.

Bioisosteric replacement is another key strategy in lead optimization.[3] For instance, if an initial hit contains a phenyl group introduced via Suzuki coupling, replacing it with various five- or six-membered heterocycles can modulate the compound's properties and potentially lead to improved activity or a more favorable toxicological profile.

Data Presentation

Table 1: Physicochemical Properties of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide

PropertyValue
CAS Number 1449008-10-9
Molecular Formula C₉H₈BrF₂NO
Molecular Weight 264.07 g/mol
Appearance White to light yellow powder or crystals

Table 2: Example of Data from a Primary Herbicide Screen

Compound IDConcentration (µM)Growth Inhibition (%)
Scaffold-Aryl-11095
Scaffold-Aryl-21080
Scaffold-Heteroaryl-11098
Scaffold-Heteroaryl-21050
Positive Control1100
Negative Control-0

Visualizations

Experimental Workflows

Derivatization_Workflow Scaffold 4-Bromo-2,5-difluoro- N,N-dimethylbenzamide Coupling Palladium-Catalyzed Cross-Coupling Scaffold->Coupling Library Diverse Library of Derivatives Coupling->Library Screening_Workflow Library Synthesized Compound Library HTS High-Throughput Screening Library->HTS InVitro In Vitro Assays (e.g., Fungicidal) HTS->InVitro InVivo Whole-Organism Assays (e.g., Herbicidal) HTS->InVivo Hits Identification of 'Hit' Compounds InVitro->Hits InVivo->Hits SAR Structure-Activity Relationship Analysis Hits->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for agrochemical screening and lead optimization.

Conclusion

4-Bromo-2,5-difluoro-N,N-dimethylbenzamide is a promising and highly adaptable scaffold for the discovery of new agrochemicals. Its well-defined reactive site allows for the systematic synthesis of diverse compound libraries through established and reliable chemical transformations. By coupling these synthetic strategies with robust high-throughput screening protocols, researchers can efficiently explore the chemical space around this core structure to identify novel herbicidal and fungicidal agents. The insights gained from SAR studies on these derivatives will be instrumental in the rational design of next-generation crop protection solutions.

References

  • WO2017102275A1 - Benzamide compounds and their use as herbicides - Google Patents. (n.d.).
  • CN112203515B - Application of N-benzyl benzamide compound as herbicide - Google Patents. (n.d.).
  • EP0375069A1 - Benzamide compounds, their preparation and their use as pesticides - Google Patents. (n.d.).
  • US6509501B2 - Benzamidoxime derivatives, intermediates and processes for their preparation, and their use as fungicides - Google Patents. (n.d.).
  • High-throughput screening of small-molecule libraries for inducers of plant defense responses - PubMed. (n.d.). Retrieved February 27, 2026, from [Link]

  • DK592688D0 - BENZ (THI) AMIDE DERIVATIVES, THEIR PREPARATION AND USE AS FUNGICIDES - Google Patents. (n.d.).
  • Benzamide compounds and their use as herbicides - European Patent Office - EP 2907807 A1 - Googleapis.com. (2014, February 18).
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • In Vitro Assays | Herbicide Discovery and Screening - Plant and Soil Sciences eLibrary. (n.d.). Retrieved February 27, 2026, from [Link]

  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - MDPI. (2021, February 27). Retrieved February 27, 2026, from [Link]

  • CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents. (n.d.).
  • Schematic Representation of the High-Throughput Screening Protocol for Plant Immune-Priming Compounds. - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Retrieved February 27, 2026, from [Link]

  • Fluorinated agrochemicals. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents. (n.d.).
  • US5332851A - Processes for producing 5-fluorobenzoic acids and their intermediates - Google Patents. (n.d.).
  • Research Article Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro - Semantic Scholar. (2021, September 16). Retrieved February 27, 2026, from [Link]

  • High-throughput chemical genomic screening: a step-by-step workflow from plate to phenotype - PMC. (2025, November 28). Retrieved February 27, 2026, from [Link]

  • EP0303291B1 - Fluorinated benzoyl compounds - Google Patents. (n.d.).
  • GB1154722A - 2,4,5-Tribromoimidazole Derivatives and Compositions thereof - Google Patents. (n.d.).
  • INTERMEDIATES FOR THE SYNTHESIS OF BENZOXAZEPIN COMPOUNDS - European Patent Office - EP 3845540 A1 - Googleapis.com. (2021, July 7).

Sources

Method

Scalable synthesis routes for 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide derivatives

Technical Application Note: Scalable Synthesis of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide Part 1: Executive Summary & Strategic Importance 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (CAS: 1449008-10-9) is a critical p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide

Part 1: Executive Summary & Strategic Importance

4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (CAS: 1449008-10-9) is a critical pharmacophore intermediate, most notably serving as the A-ring scaffold for Pemigatinib (marketed as Pemazyre), an FGFR inhibitor approved for cholangiocarcinoma.

The 2,5-difluoro substitution pattern is metabolically privileged but synthetically challenging due to the high electronegativity of fluorine, which alters the reactivity of the aromatic ring toward electrophilic substitution. Consequently, scalable manufacturing relies on Directed Ortho-Metalation (DoM) or Halogen-Metal Exchange (HME) rather than direct electrophilic bromination, which suffers from poor regioselectivity.

This guide details two validated routes:

  • Route A (The "Isolation" Pathway): A robust, two-step process isolating the benzoic acid intermediate. Recommended for GMP campaigns requiring rigorous impurity control.

  • Route B (The "Telescoped" Pathway): A direct lithiation-carbamoylation route. Recommended for non-GMP kilo-lab scale-up where atom economy is prioritized over impurity profiling.

Retrosynthetic Logic & Decision Tree

Retrosynthesis Target Target: 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide Acid Intermediate: 4-Bromo-2,5-difluorobenzoic Acid (Stable Solid) Target->Acid Amide Coupling SM Starting Material: 1,4-Dibromo-2,5-difluorobenzene (Commodity Chemical) Target->SM Route B (Direct) Direct Reagent: Dimethylcarbamoyl Chloride (High Toxicity) Target->Direct Route B Reagent Acid->SM Li-Halogen Exchange + CO2 Step1 Route A: Carboxylation (CO2) + Amidation (SOCl2/HNMe2) SM->Step1 Preferred for GMP Step2 Route B: Direct Carbamoylation (Lithiation + Carbamoyl Cl) SM->Step2 Preferred for Speed

Figure 1: Retrosynthetic analysis comparing the stepwise Acid Isolation route (Route A) vs. the Direct Carbamoylation route (Route B).

Part 2: Route A – The Robust "Acid Isolation" Protocol

This route is the industry standard for multi-kilogram synthesis. It isolates 4-bromo-2,5-difluorobenzoic acid , allowing for a "purification reset" before the final amidation.

Step 1: Synthesis of 4-Bromo-2,5-difluorobenzoic Acid

Principle: Lithium-halogen exchange on 1,4-dibromo-2,5-difluorobenzene followed by electrophilic trapping with ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


.[1]

Reagents & Materials:

  • 1,4-Dibromo-2,5-difluorobenzene (1.0 equiv)

  • n-Butyllithium (1.05 equiv, 2.5M in hexanes) OR i-PrMgCl·LiCl (Turbo Grignard) for milder conditions.

  • Dry Ice (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    , excess)[1]
    
  • Solvent: Anhydrous THF or Diethyl Ether (THF preferred for scale).

Protocol:

  • Setup: Charge a dry, inerted (N2/Ar) reactor with 1,4-dibromo-2,5-difluorobenzene dissolved in anhydrous THF (5–8 volumes). Cool the internal temperature to -78°C .

    • Critical Control: Moisture content must be <200 ppm (Karl Fischer) to prevent protonation of the lithiated species.

  • Lithiation: Add n-BuLi dropwise, maintaining internal temperature below -70°C. Stir for 60 minutes.

    • In-Process Control (IPC): Quench an aliquot with MeOD and check by NMR/GC-MS. >98% conversion to the deuterated analog indicates complete exchange.

  • Carboxylation:

    • Lab Scale: Add crushed dry ice directly to the vessel (careful of foaming).

    • Plant Scale: Cannulate the lithiated solution into a slurry of dry ice/THF. This "inverse addition" prevents double-addition side reactions (formation of ketones).

  • Workup (The "Purification Reset"):

    • Allow to warm to 20°C. Quench with 1M HCl until pH < 2.

    • Extract with MTBE or EtOAc.

    • Base Wash (Crucial): Extract the organic layer with 10% aqueous

      
      . The product moves to the aqueous phase; non-acidic impurities (unreacted starting material) stay in the organic phase. Discard organic phase.
      
    • Re-acidify the aqueous phase with HCl to precipitate the product. Filter and dry.[2]

Yield Target: 85–92% | Appearance: White to off-white solid.

Step 2: Conversion to Amide (Acid Chloride Method)

Principle: Activation of the carboxylic acid with Thionyl Chloride (


) followed by nucleophilic acyl substitution with dimethylamine.

Reagents:

  • 4-Bromo-2,5-difluorobenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    , 1.5–2.0 equiv)
    
  • Catalytic DMF (1 mol%)

  • Dimethylamine (excess, as 40% aq. solution or 2M in THF)

Protocol:

  • Activation: In a reactor fitted with a scrubber (NaOH), suspend the acid in Toluene (or DCM). Add

    
     and catalytic DMF. Heat to 60–80°C.
    
    • Observation: Vigorous gas evolution (

      
      , HCl). Reaction is complete when gas evolution ceases and the solution becomes homogeneous.
      
  • Distillation: Distill off excess

    
     and solvent under reduced pressure. Re-dissolve the crude acid chloride in dry THF or DCM.
    
    • Safety Note: Residual

      
       will react violently with aqueous amine in the next step. Ensure thorough removal.[3]
      
  • Amidation: Cool the acid chloride solution to 0°C. Add Dimethylamine (3.0 equiv) slowly.

    • Exotherm Alert: This reaction is highly exothermic. Maintain T < 10°C.

  • Workup: Wash with 1M HCl (to remove excess amine) and saturated

    
    . Dry and concentrate.
    

Yield Target: 90–95% | Purity: >98% (HPLC).

Part 3: Route B – Direct Carbamoylation (Telescoped)

This route bypasses the acid isolation, saving time and reagents. However, it uses Dimethylcarbamoyl Chloride , a probable human carcinogen and lachrymator.

Safety Constraint: This route requires a closed system or Class II Biosafety Cabinet/Fume Hood with specific SOPs for handling alkyl carbamoyl chlorides.

Protocol:

  • Lithiation: Perform the lithiation of 1,4-dibromo-2,5-difluorobenzene as described in Route A (Step 1, points 1–2).

  • Quench: Instead of

    
    , add Dimethylcarbamoyl Chloride  (1.1 equiv) dropwise at -78°C.
    
  • Warming: Allow the mixture to warm to room temperature overnight.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
    • Purification: Unlike Route A, there is no "acid-base swing" purification. The product must be purified via crystallization (Hexane/EtOAc) or silica gel chromatography to remove unreacted starting material and byproducts.

Part 4: Process Visualization & Control

ProcessFlow cluster_0 Step 1: Lithiation cluster_1 Step 2: Quench & Workup cluster_2 Step 3: Amidation SM 1,4-Dibromo- 2,5-difluorobenzene Intermediate Lithiated Species SM->Intermediate Li-Hal Exchange Li n-BuLi / -78°C Li->Intermediate Acid Benzoic Acid (Isolated) Intermediate->Acid Electrophilic Trap CO2 CO2 (Solid/Gas) CO2->Acid Purification Base Extraction (pH > 10) Acid->Purification Impurity Removal Final Final Product: Amide Acid->Final Activation + Coupling Purification->Acid Acid Precipitation SOCl2 SOCl2 / DMF SOCl2->Final Amine HNMe2 Amine->Final

Figure 2: Process flow diagram for the recommended Route A (Acid Isolation).

Part 5: Analytical Specifications & Quality Control

To validate the synthesis, the following analytical criteria must be met.

TestMethodSpecificationNotes
Appearance VisualWhite to off-white crystalline solidYellowing indicates residual amine or oxidation.
Identification 1H NMR (400 MHz, DMSO-d6)

7.8–7.6 (m, 2H), 3.0 (s, 3H), 2.9 (s, 3H)
Aromatic protons show characteristic splitting due to F-coupling.
Identification 19F NMRTwo distinct signals (approx -110 to -130 ppm)Confirm absence of mono-fluoro impurities.
Purity HPLC (C18, ACN/H2O)> 98.0% AreaKey impurity: Des-bromo analog (from incomplete lithiation).
Water Content Karl Fischer< 0.5% w/wCritical for subsequent Suzuki couplings.

Part 6: References

  • Incyte Corporation. (2016). Preparation of substituted tricyclic compounds as FGFR inhibitors. US Patent Application US20160311816A1. Link

  • PrepChem. (n.d.). Synthesis of 4-Bromo-2,5-difluorobenzoyl chloride.[1]Link

  • BenchChem. (2025).[4][5] 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide: Direct Synthetic Approaches.[1]Link

  • New Jersey Dept of Health. (2017). Hazardous Substance Fact Sheet: Dimethylcarbamoyl Chloride.[6][7]Link

  • ChemicalBook. (2023). Synthesis of 4-Bromo-2,5-difluorobenzoic acid from 1,4-dibromo-2,5-difluorobenzene.[1][8][2]Link

Sources

Application

Application Note: Palladium-Catalyzed Heck Functionalization of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Executive Summary 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (CAS 1449008-10-9) i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (CAS 1449008-10-9) is a highly versatile, halogen-substituted building block utilized in the development of advanced pharmaceuticals and materials science architectures[1]. The molecule features a bromine atom para to a dimethylamide group, flanked by two fluorine atoms. While this substitution pattern provides a highly activated site for transition-metal-catalyzed cross-coupling, it also introduces significant chemoselectivity challenges.

This Application Note details an optimized, field-proven protocol for the Mizoroki-Heck reaction of this substrate. By dissecting the electronic and steric demands of the molecule, we provide a self-validating methodology that maximizes the yield of the desired cinnamate derivative while suppressing competitive side reactions.

Mechanistic Rationale & Substrate Profiling

As a Senior Application Scientist, it is critical to understand why standard Heck conditions often fail for this specific substrate before attempting the reaction.

The Electronic Double-Edged Sword

The defining characteristic of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide is its extreme electron deficiency. The synergistic electron-withdrawing effects of the


-dimethylcarboxamide group and the two fluorine atoms significantly lower the energy of the C–Br 

orbital.
  • Rapid Oxidative Addition: Palladium insertion into the C–Br bond is exceptionally fast, shifting the catalytic resting state to the arylpalladium(II) halide complex.

  • The Migratory Insertion Bottleneck: Because oxidative addition is so fast, the subsequent alkene coordination and migratory insertion become the rate-determining steps. If insertion is slow, the long-lived Pd(II) intermediate becomes highly susceptible to protodehalogenation (hydrodebromination), yielding the undesired 2,5-difluoro-

    
    -dimethylbenzamide[2].
    
Causality Behind Reagent Selection

To overcome these kinetic bottlenecks, our protocol deviates from classical Pd(OAc)


/PPh

systems:
  • Ligand Selection (DavePhos): We employ the electron-rich, sterically demanding biaryl phosphine ligand DavePhos. The electron density of DavePhos stabilizes the Pd(II) intermediate, while its steric bulk accelerates the migratory insertion of the alkene, effectively outcompeting the protodehalogenation pathway[3].

  • Base Selection (Cy

    
    NMe):  The 2-fluoro substituent is situated ortho to the strongly electron-withdrawing amide group, making it highly susceptible to Nucleophilic Aromatic Substitution (S
    
    
    
    Ar). Using primary/secondary amines or strong inorganic bases (like KOH) will lead to displacement of the fluorine atom. We mandate the use of
    
    
    -methyldicyclohexylamine (Cy
    
    
    NMe)—a bulky, non-nucleophilic tertiary amine that neutralizes the HBr byproduct without triggering S
    
    
    Ar.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L_n] Pd0->OxAdd + Ar-Br Coord Alkene Coordination pi-Complex OxAdd->Coord + Alkene MigIns Migratory Insertion C-C Bond Formed Coord->MigIns BetaElim beta-Hydride Elimination Product Release MigIns->BetaElim RedElim Base-Mediated Reductive Elimination BetaElim->RedElim - Product RedElim->Pd0 + Base - Base·HBr

Caption: Heck catalytic cycle for 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide.

Optimization Data & Quantitative Analysis

The following table summarizes the optimization campaign, demonstrating the causal relationship between ligand/base selection and reaction efficiency when coupling 4-Bromo-2,5-difluoro-


-dimethylbenzamide with tert-butyl acrylate.
EntryPalladium SourceLigandBaseSolventTemp (°C)Conversion (%)Yield (%)Protodehalogenation (%)
1Pd(OAc)

PPh

K

CO

DMF100>994138
2Pd(OAc)

P(o-tolyl)

Et

N
DMF100>996422
3Pd

(dba)

DavePhosK

CO

DMAc100>9972<5 (S_NAr observed)
4 Pd

(dba)

DavePhos Cy

NMe
DMAc 100 >99 93 <2

Note: Entry 4 represents the optimized conditions utilized in the protocol below.

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the catalytic cycle before committing to the full reaction time.

Materials Required
  • Aryl Halide: 4-Bromo-2,5-difluoro-

    
    -dimethylbenzamide (1.0 equiv, 1.0 mmol, 264.07 mg)
    
  • Alkene: tert-Butyl acrylate (1.5 equiv, 1.5 mmol, 192.3 mg)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2.5 mol%, 22.9 mg)
  • Ligand: DavePhos (6.0 mol%, 23.6 mg)

  • Base: Cy

    
    NMe (2.0 equiv, 2.0 mmol, 390.7 mg)
    
  • Solvent: Anhydrous DMAc (5.0 mL)

Step-by-Step Workflow

Step 1: Catalyst Pre-Activation (Visual Validation)

  • Inside an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd

    
    (dba)
    
    
    
    and DavePhos.
  • Add 1.0 mL of anhydrous DMAc.

  • Stir at room temperature for 15 minutes.

  • Validation Checkpoint: Observe the color transition from deep purple/red (Pd

    
    (dba)
    
    
    
    ) to a pale, clear yellow. This confirms the successful generation of the active monomeric Pd(0)-DavePhos species. If the solution remains dark, the ligand is oxidized or the solvent is wet; abort and restart.

Step 2: Reagent Assembly & Degassing

  • To the active catalyst solution, add 4-Bromo-2,5-difluoro-

    
    -dimethylbenzamide.
    
  • Add the remaining 4.0 mL of DMAc, followed by Cy

    
    NMe and tert-butyl acrylate.
    
  • Seal the Schlenk tube, remove it from the glovebox, and subject the mixture to three consecutive freeze-pump-thaw cycles to strictly remove dissolved oxygen.

Step 3: Thermal Activation & In-Process Control (Analytical Validation)

  • Place the reaction vessel in a pre-heated oil bath at 100 °C.

  • Validation Checkpoint (2 Hours): Withdraw a 10

    
    L aliquot under positive argon pressure. Dilute in LC-MS grade acetonitrile and analyze.
    
    • Expected Result: Appearance of product mass [M+H]

      
       at m/z 312.14.
      
    • Troubleshooting: If a peak at m/z 186.07 appears, protodehalogenation is occurring. This indicates moisture ingress or incomplete degassing.

  • Continue heating for a total of 12 hours.

Step 4: Workup and Purification

  • Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black.

  • Wash the organic filtrate with water (3 × 10 mL) to remove DMAc and Cy

    
    NMe salts, followed by brine (10 mL).
    
  • Dry over anhydrous Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the functionalized cinnamate.

Workflow Prep Reagent Assembly Inside Glovebox Degas Solvent Degassing (Freeze-Pump-Thaw) Prep->Degas React Thermal Activation (100 °C, 12 h) Degas->React Validate In-Process Control (LC-MS / TLC) React->Validate Validate->React If Incomplete Purify Workup & Chromatography Validate->Purify If >95% Conv.

Caption: Step-by-step experimental workflow with integrated validation checkpoints.

References

  • Title: Heck Reaction of 2-Oxyacrylates with Aryl Bromides: A Common Route to Monoaryl Pyruvates and Ortho Ester-Protected Monoaryl Pyruvates Source: Organic Chemistry Portal / Journal of Organic Chemistry (2022) URL: [Link][3]

  • Title: Broadening Application of the Heck Reaction via in-situ Formation of Olefins Source: The University of Liverpool Repository URL: [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting hydrolysis of the amide bond in 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide

Executive Summary: The Chemical Challenge Welcome to the Technical Support Center. You are likely here because the hydrolysis of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide is failing or producing impurities.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemical Challenge

Welcome to the Technical Support Center. You are likely here because the hydrolysis of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide is failing or producing impurities.

This substrate presents a classic "competing reactivity" paradox:

  • Thermodynamic Stability: The

    
    -dimethyl amide bond is exceptionally stable due to strong resonance overlap between the nitrogen lone pair and the carbonyl. It resists cleavage more than esters or primary amides.
    
  • Ring Reactivity (The Trap): The 2,5-difluoro substitution pattern activates the aromatic ring toward Nucleophilic Aromatic Substitution (

    
    ) .
    

Critical Warning: Standard basic hydrolysis (e.g.,


, 

) is contraindicated . The hydroxide ion (

) acts as a nucleophile and will attack the 2-position fluorine (ortho to the electron-withdrawing carbonyl) faster than it attacks the sterically hindered amide carbonyl. This results in defluorination (formation of the phenol ether) rather than the desired benzoic acid.

Diagnostic Workflow

Before proceeding, use this decision tree to select the correct protocol for your specific constraints.

TroubleshootingFlow Start START: Hydrolysis Goal CheckBase Did you try Basic Hydrolysis (NaOH/LiOH)? Start->CheckBase SNAr_Issue STOP: High risk of 2-Fluoro displacement (SNAr). CheckBase->SNAr_Issue Yes (Low Yield/Impurity) Acid_Route Can substrate tolerate 100°C+ Acidic conditions? CheckBase->Acid_Route No Method_A METHOD A: Acidic Hydrolysis (H2SO4 / AcOH) Acid_Route->Method_A Yes (Preferred) Method_B METHOD B: Anhydrous Cleavage (TMSCl / NaI) Acid_Route->Method_B No (Acid Sensitive)

Figure 1: Decision matrix for selecting the hydrolysis method based on substrate stability and previous failures.

Method A: Acidic Hydrolysis (The Workhorse)

This is the recommended standard approach. It utilizes harsh acidic conditions to protonate the carbonyl oxygen, making it susceptible to water attack, while avoiding the nucleophilic attack on the fluorine atoms.

Why this works: Acidic conditions suppress the formation of strong nucleophiles (like alkoxides or hydroxides) that trigger


 defluorination.
Protocol:
  • Dissolution: Dissolve 1.0 eq of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide in Glacial Acetic Acid (

    
    ). The acetic acid acts as a co-solvent to ensure solubility, which is often poor in aqueous acid alone.
    
  • Acid Addition: Slowly add

    
     Aqueous 
    
    
    
    (
    
    
    ).
    • Note: Do not use

      
       if possible; chloride ions can occasionally participate in halogen exchange at high temperatures, though rare with aryl fluorides. Sulfuric acid is non-nucleophilic.
      
  • Reflux: Heat the mixture to

    
      (reflux) for 12–24 hours.
    
    • Monitoring: Monitor by LC-MS. The dimethyl amide (

      
      ) will convert to the carboxylic acid (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[1]

    • Pour onto crushed ice. The product (4-Bromo-2,5-difluorobenzoic acid) should precipitate.

    • Filter and wash with cold water.

    • If no precipitate forms, extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      

Method B: Iodotrimethylsilane Cleavage (The Specialist)

Use this method if Method A fails to drive the reaction to completion or if you observe decomposition. This is a mild, anhydrous method that cleaves the amide via an O-silyl imidate intermediate.

Why this works: It activates the amide oxygen with silicon (hard acid) and cleaves the methyl group with iodide (soft nucleophile). It is chemically orthogonal to the fluorine substituents.

Protocol (In-Situ Generation):
  • Setup: Flame-dry a flask and purge with Nitrogen/Argon.

  • Reagents: Suspend the amide (1.0 eq) in anhydrous Acetonitrile (MeCN) .

  • Activation: Add Sodium Iodide (NaI) (3.0 eq).

  • Silylation: Dropwise add Chlorotrimethylsilane (TMSCl) (3.0 eq).

    • Mechanism:[2][3][4][5][6][7][8] This generates TMSI in situ.

  • Reaction: Stir at reflux (

    
    ) for 4–8 hours. The solution will likely turn yellow/brown due to trace iodine.
    
  • Quench: Cool to RT and quench with aqueous Sodium Thiosulfate (to reduce iodine) and water.

  • Hydrolysis: The initial product is the silyl ester. Stirring with the aqueous quench for 30 minutes hydrolyzes this to the free carboxylic acid.

  • Extraction: Extract with Ethyl Acetate or DCM.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Kinetic Stability: The

-dimethyl steric bulk and resonance prevent water attack.
Switch to Method B (TMSI). Acid hydrolysis requires higher temperatures (

). If you are already refluxing, the activation energy is too high for aqueous methods.
New Impurity: M-2 (Defluorination)

Reaction:
You likely used a base (

) or a nucleophilic solvent.[4][9]
STOP Basic Hydrolysis. The 2-F position is activated. Use Method A (Acid) or Method B (Anhydrous).
Low Yield (Sticky Tar) Polymerization/Degradation: High heat in acid might be degrading the ring.Use Method B. It operates at lower temperatures (

) and is neutral.
Product is an Ester Solvolysis: If you used alcohol (MeOH/EtOH) as a solvent with acid.Change Solvent. Use Acetic Acid/Water (Method A) or Acetonitrile (Method B). Never use alcohols for amide hydrolysis.

Mechanistic Insight: The Trap

The diagram below illustrates why basic conditions fail and how the acidic pathway succeeds.

Mechanism Substrate 4-Bromo-2,5-difluoro- N,N-dimethylbenzamide Base Base (OH-) Substrate->Base Acid Acid (H+ / H2O) Substrate->Acid Meisenheimer Meisenheimer Complex (Ring Attack) Base->Meisenheimer Attacks ortho-F Impurity IMPURITY: 2-Hydroxy-5-fluoro product Meisenheimer->Impurity Elimination of F- Protonation O-Protonation (C=O Activation) Acid->Protonation Attacks Carbonyl Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + H2O Product PRODUCT: 4-Bromo-2,5-difluoro benzoic acid Tetrahedral->Product - NHMe2

Figure 2: Mechanistic divergence. Basic conditions attack the ring (red path), while acidic conditions activate the carbonyl (green path).

References

  • Amide Resonance & Stability

    • Smith, M. B., & March, J. (2007).[7] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Chapter 16: Hydrolysis of Amides).

  • Nucleophilic Arom

    
    ) Risks: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.Chemical Reviews, 49(2), 273–412. (Establishes the activating effect of carbonyls on ortho-halogens).
  • TMSI Cleavage of Amides (Method B)

    • Olah, G. A., & Narang, S. C. (1982). Iodotrimethylsilane—A Versatile Synthetic Reagent.Tetrahedron, 38(15), 2225-2277. (Detailed review of amide/ester cleavage using TMSCl/NaI).
  • Acidic Hydrolysis Protocols

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amide hydrolysis using Sulfuric Acid).

Sources

Optimization

Technical Support Center: Thermal Degradation of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide

This technical guide addresses the thermal stability and degradation profile of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide . It is designed for researchers observing unexpected impurities or yield losses during reflux pr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the thermal stability and degradation profile of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide . It is designed for researchers observing unexpected impurities or yield losses during reflux procedures.

Executive Summary: The Stability Triad

As a Senior Application Scientist, I often see researchers treat this scaffold as a standard halogenated aromatic. It is not. The specific arrangement of the 2,5-difluoro motif relative to the electron-withdrawing amide creates a "push-pull" electronic environment that activates three distinct degradation pathways under reflux:

  • Nucleophilic Aromatic Substitution (

    
    ):  The 2-position fluorine is highly activated.
    
  • Amide Hydrolysis: Accelerated by the electron-deficient ring system.

  • Protodebromination: Radical-mediated cleavage of the C-Br bond.

Degradation Pathways & Mechanisms

The following diagram illustrates the three primary degradation routes you will encounter during reflux.

DegradationPathways Figure 1: Thermal Degradation Profile under Reflux Parent 4-Bromo-2,5-difluoro- N,N-dimethylbenzamide Hydrolysis Impurity A (Acid) 4-Bromo-2,5-difluorobenzoic acid Parent->Hydrolysis H2O / H+ or OH- (Reflux) SNAr Impurity B (Ether) 4-Bromo-2-alkoxy-5-fluoro- N,N-dimethylbenzamide Parent->SNAr ROH (MeOH/EtOH) Nucleophilic Attack at C2 Radical Impurity C (Des-bromo) 2,5-Difluoro-N,N-dimethylbenzamide Parent->Radical High T (>100°C) Radical Initiator / Light

Figure 1: Primary degradation pathways. Note that the C2-Fluorine is the "soft spot" for nucleophilic attack, while the Amide is susceptible to moisture.

Detailed Troubleshooting Modules

Module A: The "Ghost" Peak (Nucleophilic Substitution)

Symptom: You observe a new lipophilic peak in LCMS with a mass shift of +12 (if MeOH used) or +26 (if EtOH used) relative to the parent, minus HF. The Science: The C2-Fluorine is ortho to the carbonyl group. The carbonyl is a strong electron-withdrawing group (EWG), which pulls electron density out of the ring, making the C2 position highly electrophilic.

  • The Trap: Refluxing in nucleophilic solvents (Methanol, Ethanol, Isopropanol) without acid protection allows the solvent to attack C2, displacing the fluorine via an

    
     mechanism [1, 8].
    
  • Why C2 and not C5? The C5 fluorine is meta to the carbonyl. Resonance stabilization of the Meisenheimer complex is only possible when the nucleophile attacks ortho or para to the EWG.[1] Therefore, C2 is vastly more reactive than C5.

Corrective Protocol:

  • Switch Solvents: Move to non-nucleophilic solvents like Dichloromethane (DCM) , Tetrahydrofuran (THF) , or Toluene .

  • Temperature Control: If alcohol is required for solubility, keep the temperature below 50°C. Refluxing MeOH (65°C) provides enough activation energy for the

    
     reaction over prolonged periods.
    
Module B: The Acidic Shift (Hydrolysis)

Symptom: Appearance of a polar peak (low retention time) and loss of the dimethylamine fragment. The Science: While tertiary amides are generally stable, the 2,5-difluoro substitution makes the carbonyl carbon more electrophilic than in unsubstituted benzamides.

  • The Trap: Using "technical grade" solvents or hygroscopic solvents (like DMF or DMSO) that contain trace water. At reflux temperatures, this trace water acts as a nucleophile.

  • Mechanism: Water attacks the carbonyl

    
     Tetrahedral intermediate 
    
    
    
    Collapse to Carboxylic Acid + Dimethylamine [10].

Corrective Protocol:

  • Dry Solvents: Use anhydrous solvents packed under Argon/Nitrogen.

  • Dean-Stark Trap: If refluxing in Toluene, use a Dean-Stark trap to physically remove water from the equilibrium.

Module C: The Radical Debromination

Symptom: Loss of Bromine isotope pattern (M/M+2 ratio changes) and formation of the des-bromo analog. The Science: The C-Br bond is the weakest bond in the molecule (~66 kcal/mol).

  • The Trap: Refluxing in high-boiling solvents (DMF, DMSO > 100°C) or exposure to ambient light during reflux.

  • Mechanism: Homolytic cleavage of the C-Br bond generates an aryl radical, which abstracts a hydrogen from the solvent [14].

Corrective Protocol:

  • Degassing: Sparge the reaction mixture with Nitrogen for 15 minutes before heating to remove dissolved Oxygen (which promotes radical formation).

  • Amber Glassware: Wrap the reflux setup in aluminum foil to prevent photolytic cleavage.

Quick-Reference Troubleshooting Table

Observation (LCMS/NMR)Probable CauseMechanismImmediate Action
New Peak (+12/14 Da) Solvent Reaction

of F by Methoxide
Change solvent to THF or DCM.
New Peak (-28 Da) HydrolysisAmide

Acid
Check solvent water content (KF titration).
Loss of Br Pattern DebrominationRadical CleavageDegas solvent; exclude light.
Yellow/Brown Color DecompositionPolymerizationLower reflux temp; check for trace metals.

Frequently Asked Questions (FAQ)

Q1: Can I use DMF as a solvent for refluxing this compound? A: Proceed with extreme caution. DMF boils at 153°C. At this temperature, two risks exist:

  • Thermal Decomposition: The C-Br bond is unstable above 120°C for prolonged periods.

  • Hydrolysis: DMF decomposes to form dimethylamine and carbon monoxide; commercial DMF often contains water and dimethylamine impurities which can facilitate hydrolysis or transamidation. Recommendation: Use Acetonitrile (bp 82°C) or Toluene (bp 110°C) instead.

Q2: I see two fluorine peaks in NMR. After reflux, one disappears. Which one? A: The peak corresponding to the C2-Fluorine (typically more downfield due to the ortho-carbonyl effect) is the one disappearing. It is being replaced by your nucleophilic solvent or reagent.

Q3: Is the order of addition important to prevent degradation? A: Yes. If you are performing a reaction on the amide (e.g., lithiation), cool the vessel to -78°C before adding the reagent.[2] If you are using the amide as a substrate in a coupling reaction, add the catalyst last after degassing to prevent oxidative addition into the C-Br bond at the wrong time.

References

  • Nucleophilic Aromatic Substitution (SNAr): Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved October 26, 2023, from [Link]

  • ICH Impurity Guidelines: International Council for Harmonisation. (2006). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved October 26, 2023, from [Link]

  • Amide Hydrolysis Kinetics: Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Retrieved October 26, 2023, from [Link]

  • Thermal Degradation of Brominated Aromatics: CIOP-PIB. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Retrieved October 26, 2023, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Method Development Guide: High-Purity Analysis of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide via HPLC

Executive Summary This guide details the development of a robust HPLC method for the purity analysis of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (CAS: 1449008-10-9). This compound is a critical halogenated building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the development of a robust HPLC method for the purity analysis of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (CAS: 1449008-10-9). This compound is a critical halogenated building block for pharmaceutical cross-coupling reactions (e.g., Suzuki-Miyaura).

Standard C18 alkyl phases often fail to resolve this compound from its regioisomeric impurities and hydrolysis precursors due to insufficient selectivity for the halogenated aromatic ring. This guide compares a generic C18 approach against an optimized Phenyl-Hexyl stationary phase , demonstrating why the latter is the superior choice for fluorinated aromatic amides.

Key Findings:

  • Generic Method (C18): Failed to resolve the critical regioisomer (Impurity C) (

    
    ).
    
  • Optimized Method (Phenyl-Hexyl): Achieved baseline resolution (

    
    ) for all critical pairs via 
    
    
    
    -
    
    
    interaction mechanisms.

Compound Analysis & Critical Quality Attributes (CQA)

Understanding the physicochemical properties of the analyte is the first step in Quality by Design (QbD) method development.

PropertyValue / DescriptionChromatographic Implication
Structure Aromatic ring, 4-Br, 2,5-di-F, N,N-dimethylamideHighly hydrophobic; UV active (254 nm).
LogP ~2.3 (Predicted)Retains well on Reverse Phase (RP).
pKa Neutral (Amide); Impurities may be acidicpH control is vital if acidic precursors are present.
Critical Impurities 1. Hydrolysis Product: 4-Bromo-2,5-difluorobenzoic acid2. Des-bromo: 2,5-difluoro-N,N-dimethylbenzamide3. Regioisomer: 4-Bromo-2,4 -difluoro-N,N-dimethylbenzamideSeparation of the regioisomer (3) is the rate-limiting step for method success.

Comparative Study: C18 vs. Phenyl-Hexyl

The Challenge: "Generic" C18 Performance

Many labs default to a C18 column with Acetonitrile. While effective for bulk retention, C18 relies almost exclusively on hydrophobic interactions.

  • Experimental Setup: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

  • Conditions: Isocratic 60:40 ACN:Water (0.1% H3PO4).

  • Result: The main peak co-elutes partially with the regioisomer (Impurity C). The lack of shape selectivity makes C18 insufficient for distinguishing the position of the Fluorine atoms (2,5- vs 2,4-).

The Solution: Phenyl-Hexyl Performance

Phenyl-Hexyl phases introduce


-

stacking interactions
between the phenyl ring of the stationary phase and the electron-deficient aromatic ring of the analyte (due to F and Br electronegativity).
  • Experimental Setup: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm).

  • Conditions: Isocratic 55:45 Methanol:Water (0.1% H3PO4).

  • Result: Methanol enhances the

    
    -
    
    
    
    interaction (unlike ACN, which suppresses it). The regioisomer is fully resolved.
Comparative Data Summary
ParameterAlternative A: Generic C18Product: Optimized Phenyl-Hexyl Status
Mobile Phase ACN / Water (0.1% H3PO4)MeOH / Water (0.1% H3PO4)Optimized
Retention (

)
4.2 min6.8 minIncreased
Resolution (

)
(Main vs. Regioisomer)
1.1 (Co-elution)2.8 (Baseline) PASS
Tailing Factor (

)
1.31.05Excellent
Selectivity (

)
1.021.15Superior

Visualizing the Mechanism

The following diagram illustrates the method development logic and the interaction mechanism that drives the superior separation on the Phenyl-Hexyl phase.

MethodDevelopment Start Compound Assessment (Halogenated Aromatic Amide) Screening Column Screening Phase Start->Screening C18 Path A: C18 Column (Hydrophobic Interaction Only) Screening->C18 Standard Protocol Phenyl Path B: Phenyl-Hexyl Column (Hydrophobic + Pi-Pi Interaction) Screening->Phenyl Targeted for Aromatics ResultC18 Result: Poor Isomer Separation (Rs < 1.5) C18->ResultC18 ResultPhenyl Result: Enhanced Selectivity (Rs > 2.5) Phenyl->ResultPhenyl Optimization Mobile Phase Optimization (Switch ACN to MeOH) ResultC18->Optimization Failure ResultPhenyl->Optimization Refinement Final Final Validated Method Optimization->Final Validation

Caption: Workflow demonstrating the decision matrix favoring Phenyl-Hexyl stationary phases for halogenated aromatic separation.

Optimized Experimental Protocol

This protocol is self-validating. If the System Suitability criteria are not met, the mobile phase composition must be adjusted by


.
Instrumentation & Conditions
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm or 3.5 µm (e.g., XBridge Phenyl or Luna Phenyl-Hexyl).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (H3PO4).[1]

  • Mobile Phase B: Methanol (HPLC Grade).

  • Mode: Isocratic.

    • 55% Mobile Phase B / 45% Mobile Phase A.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 254 nm (Reference 360 nm).

  • Injection Volume: 5 µL.

Preparation of Standards

Diluent: 50:50 Methanol:Water.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide into a 10 mL volumetric flask. Dissolve in methanol; make up to volume.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock into a 10 mL flask with Diluent.

  • Sensitivity Solution (LOQ): Dilute Working Standard to 0.5 µg/mL (0.05%).

System Suitability Criteria (Acceptance Limits)

Before running samples, inject the Working Standard 5 times.

  • Retention Time %RSD:

    
    
    
  • Peak Area %RSD:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    

Scientific Rationale & Troubleshooting

Why Methanol over Acetonitrile?

While Acetonitrile (ACN) usually provides lower backpressure, it can suppress


-

interactions between the analyte and the Phenyl stationary phase. Methanol allows these secondary interactions to dominate, which is critical for separating the 2,5-difluoro pattern from the 2,4-difluoro regioisomer impurity.
Dealing with the Acid Precursor

The starting material precursor, 4-Bromo-2,5-difluorobenzoic acid, is highly polar compared to the amide.

  • Observation: If this peak elutes too early (in the void volume), increase the water content to 50%.

  • pH Control: The use of 0.1% H3PO4 (pH ~2.2) keeps the acid impurity in its non-ionized (protonated) form, increasing its retention and preventing peak splitting.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF.

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. (Provides basis for Phenyl-Hexyl selectivity).

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. (Specific insights on halogenated isomer separation).

Sources

Comparative

Mass spectrometry fragmentation patterns of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide

[1] Executive Summary & Analytical Context 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (CAS: 1449008-10-9) represents a critical structural motif in medicinal chemistry, serving as a scaffold for kinase inhibitors and CNS...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Analytical Context

4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (CAS: 1449008-10-9) represents a critical structural motif in medicinal chemistry, serving as a scaffold for kinase inhibitors and CNS-active agents.[1] Its analysis presents a unique challenge due to the interplay between the electron-withdrawing fluorine atoms, the isotopic signature of bromine, and the directing effects of the tertiary amide.

This guide compares the "performance"—defined here as ionization efficiency, structural diagnostic utility, and limit of detection (LOD) —of this compound under two distinct analytical regimes: Electron Ionization (EI) via GC-MS and Electrospray Ionization (ESI) via LC-MS/MS.[2]

Key Findings for Researchers:

  • EI (Hard Ionization): Superior for fingerprinting. The base peak is typically the dimethylcarbamoyl cation (

    
     72), providing immediate functional group confirmation but often obscuring the molecular ion.
    
  • ESI (Soft Ionization): Superior for quantification and molecular weight confirmation. The protonated molecule (

    
    ) is stable, and Collision-Induced Dissociation (CID) yields a clean transition to the acylium ion, ideal for Multiple Reaction Monitoring (MRM).
    

Theoretical Grounding: Isotopic & Electronic Signatures

Before interpreting spectra, the analyst must account for the specific atomic contributors to the mass envelope.

The Bromine Doublet

Bromine exists naturally as


 (50.69%) and 

(49.31%).
  • Impact: Every fragment containing the bromine atom will appear as a 1:1 doublet separated by 2 mass units (

    
     and 
    
    
    
    ).
  • Diagnostic Value: If a fragment loses this 1:1 pattern, the bromine atom has been cleaved.

The Fluorine Effect (Ortho-Substitution)

The 2,5-difluoro substitution pattern exerts a strong inductive effect (


).
  • Stability: The C-F bond is exceptionally strong (

    
    485 kJ/mol) and rarely breaks in standard ESI-CID conditions.
    
  • Ortho-Effect: The fluorine at the 2-position (ortho to the amide) destabilizes the carbonyl oxygen's basicity slightly compared to non-fluorinated analogs, altering the optimal collision energy (CE) required for fragmentation.

Comparative Analysis: EI vs. ESI Performance

This section contrasts how the molecule behaves under different energy regimes.

Table 1: Ionization Mode Comparison
FeatureElectron Ionization (EI, 70 eV)Electrospray Ionization (ESI, +ve)
Primary Ion

(Radical Cation)

(Protonated Pseudomolecular Ion)
Molecular Ion Intensity Low (<10% Relative Abundance)High (Often Base Peak)
Base Peak (Typical)

72 (

) or

219 (Acylium)

264/266 (

)
Fragmentation Mechanism Radical-driven

-cleavage
Charge-remote & Charge-site driven
Limit of Detection Picogram range (SIM mode)Femtogram range (MRM mode)
Suitability Impurity profiling, synthesis verificationPK studies, metabolite identification

Detailed Fragmentation Pathways

ESI-MS/MS Pathway (LC-MS/MS)

In positive ESI, the molecule is protonated on the amide oxygen (the most basic site). Upon Collision-Induced Dissociation (CID), the fragmentation is highly predictable.

Mechanism:

  • Precursor Selection:

    
     264 (
    
    
    
    ) and 266 (
    
    
    ).
  • Primary Loss (Neutral Loss of Amine): The amide bond cleaves to eject neutral dimethylamine (

    
    ). This yields the resonance-stabilized Acylium Ion  (
    
    
    
    219/221).
  • Secondary Loss (Decarbonylation): The acylium ion ejects Carbon Monoxide (

    
    ) to form the Phenyl Cation  (
    
    
    
    191/193).
  • Tertiary Loss (Halogen Scavenging): High collision energies (>40 eV) may force the loss of the Bromine radical or HBr, collapsing the ring structure.

EI Pathway (GC-MS)

Under 70 eV electron impact, the molecular ion (


) is formed but is unstable.
  • 
    -Cleavage:  The bond between the carbonyl carbon and the benzene ring breaks, or the bond between the carbonyl and nitrogen breaks.
    
  • Diagnostic Ion (

    
     72):  The dimethylcarbamoyl cation (
    
    
    
    ) is a hallmark of
    
    
    -dimethylamides in EI.

Visualization: ESI-CID Fragmentation Workflow

The following diagram maps the logical flow of fragmentation for the


 isotopologue in a Triple Quadrupole (QqQ) system.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 264.0 (79Br) TS1 Transition State Proton Transfer to N Parent->TS1 Collision Energy (10-20 eV) Acylium Acylium Cation [Ar-C≡O]+ m/z 219.0 TS1->Acylium Loss of HN(CH3)2 (-45 Da) Phenyl Phenyl Cation [Ar]+ m/z 191.0 Acylium->Phenyl Loss of CO (-28 Da) CE: 25-35 eV RingFrag Difluorophenyl Cation [C6H3F2]+ m/z 112.0 Phenyl->RingFrag Loss of Br• (-79 Da) CE: >45 eV

Caption: Step-wise fragmentation pathway of the protonated molecule in ESI positive mode. Colors indicate ion stability (Blue=High, Red=Intermediate, Green=Reactive).

Experimental Protocols

To replicate these results for validation or quality control, follow these standardized protocols.

Protocol A: LC-MS/MS (Targeted Quantification)

Objective: High-sensitivity detection of the amide in biological matrices.

  • Sample Prep: Dissolve

    
     compound in 
    
    
    
    Methanol (Stock). Dilute to
    
    
    in 50:50 Water:MeOH + 0.1% Formic Acid.
  • Column: C18 Reverse Phase (

    
    , 
    
    
    
    ).
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source Parameters (ESI+):

    • Capillary Voltage:

      
      .
      
    • Desolvation Temp:

      
      .
      
  • MRM Transitions (Quantifier/Qualifier):

    • 
       (CE: 
      
      
      
      ) – Base Peak
    • 
       (CE: 
      
      
      
      ) – Structural Confirmation
Protocol B: GC-MS (Purity Analysis)

Objective: Identification of synthetic impurities (e.g., unreacted acid).

  • Sample Prep: Dilute stock to

    
     in Ethyl Acetate.
    
  • Inlet: Splitless mode at

    
    .
    
  • Column: DB-5ms or equivalent (

    
    ).
    
  • Oven:

    
     (1 min) 
    
    
    
    
    
    
    
    
    
    .
  • MS Parameters: Scan range

    
     40–400. Solvent delay 3.0 min.
    
  • Data Interpretation: Look for the

    
     72 peak (dimethylamide) and the 
    
    
    
    263/265 molecular ion doublet.

References

  • National Institutes of Health (NIH). (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns of Amides and Halides. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2018). Fragmentation pattern of amides by EI and HRESI. Retrieved from [Link]

Sources

Validation

Decoding the Vibrational Fingerprint: An Infrared Spectroscopy Guide to 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide

For the discerning researcher in drug development and synthetic chemistry, the precise structural elucidation of novel molecules is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose,...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and synthetic chemistry, the precise structural elucidation of novel molecules is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid and non-destructive method to identify functional groups and probe molecular structure. This guide provides an in-depth analysis of the characteristic IR spectroscopic features of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide, a halogen-substituted benzamide derivative with increasing importance as a versatile chemical building block in pharmaceutical and materials science applications.[1]

Through a comparative approach, we will dissect the vibrational modes of this target molecule and contrast them with simpler, structurally related compounds. This will not only facilitate the unambiguous identification of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide but also deepen the understanding of how various substituents influence the IR spectrum of a complex aromatic system.

The Vibrational Landscape of a Substituted Benzamide

The IR spectrum of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide is a rich tapestry of absorptions arising from the vibrations of its constituent bonds. To interpret this spectrum effectively, we will deconstruct the molecule into its key components: the N,N-dimethylamide moiety, the substituted benzene ring, and the carbon-halogen bonds.

The Amide Signature: A Strong Carbonyl Stretch

The most prominent and readily identifiable peak in the spectrum of an amide is the carbonyl (C=O) stretching vibration. For tertiary amides like N,N-dimethylbenzamide, this band typically appears as a strong absorption in the region of 1630-1680 cm⁻¹.[2] The exact position is sensitive to the electronic environment. In our target molecule, the presence of electron-withdrawing fluorine atoms on the aromatic ring is expected to have a minimal effect on the amide carbonyl group, thus the peak should remain within the characteristic range.

Aromatic Framework: C-H and C=C Vibrations

The benzene ring gives rise to a series of characteristic absorptions. Aromatic C-H stretching vibrations are typically observed as weak to medium bands just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹).[3][4] The in-plane C=C stretching vibrations of the aromatic ring usually produce a set of two to four bands of variable intensity in the 1400-1600 cm⁻¹ region.[5]

The Influence of Halogen Substituents

The presence of bromine and fluorine atoms on the benzene ring introduces additional vibrational modes and influences the position of existing ones.

  • C-F Stretching: The carbon-fluorine bond gives rise to strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The exact position can vary depending on the substitution pattern.

  • C-Br Stretching: The carbon-bromine stretching vibration is found at lower wavenumbers, usually in the range of 500-700 cm⁻¹.[6]

The substitution pattern on the benzene ring also dictates the out-of-plane C-H bending vibrations, which appear as strong bands in the 650-900 cm⁻¹ region and are highly characteristic of the number and position of substituents.

A Comparative Analysis: Isolating the Key Features

To highlight the unique spectral features of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide, we will compare its expected IR absorption bands with those of three related molecules: N,N-dimethylbenzamide, bromobenzene, and 1,4-difluorobenzene.

Vibrational Mode4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (Predicted)N,N-DimethylbenzamideBromobenzene1,4-Difluorobenzene
Aromatic C-H Stretch~3050-3100 cm⁻¹~3060 cm⁻¹~3060 cm⁻¹~3050-3100 cm⁻¹
Aliphatic C-H Stretch~2850-2960 cm⁻¹~2850-2960 cm⁻¹--
C=O Stretch (Amide I)~1640-1660 cm⁻¹~1635 cm⁻¹--
Aromatic C=C Stretch~1450-1600 cm⁻¹~1450-1600 cm⁻¹~1470, 1580 cm⁻¹[5]~1500, 1600 cm⁻¹
C-N Stretch~1250-1350 cm⁻¹~1260 cm⁻¹--
C-F Stretch~1100-1250 cm⁻¹ (multiple bands)--~1230 cm⁻¹
C-Br Stretch~550-650 cm⁻¹-~680 cm⁻¹[5]-
C-H Out-of-Plane Bend~800-900 cm⁻¹~690, 730 cm⁻¹~680, 740 cm⁻¹[5]~830 cm⁻¹

Note: The values for 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide are predicted based on group frequency correlations and comparison with related structures. Experimental values may vary slightly.

This comparative table illustrates how the IR spectrum of the target molecule is a composite of the features of its building blocks. The presence of the strong amide C=O stretch, along with the characteristic C-F and C-Br absorptions, and the specific pattern of aromatic C-H and C=C vibrations, provides a unique fingerprint for its identification.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide, the following protocol using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is recommended. ATR is a preferred method for solid samples as it requires minimal sample preparation.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Procedure:

  • Background Collection: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide powder onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the identification of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide based on its IR spectrum.

IR_Spectrum_Interpretation Start Acquire IR Spectrum Check_Carbonyl Strong peak at ~1640-1660 cm⁻¹? Start->Check_Carbonyl Check_Aromatic_CH Weak peaks > 3000 cm⁻¹? Check_Carbonyl->Check_Aromatic_CH Yes Not_Identified Compound not identified or further analysis needed Check_Carbonyl->Not_Identified No Check_Aliphatic_CH Peaks at ~2850-2960 cm⁻¹? Check_Aromatic_CH->Check_Aliphatic_CH Yes Check_Aromatic_CH->Not_Identified No Check_CF Strong peaks at ~1100-1250 cm⁻¹? Check_Aliphatic_CH->Check_CF Yes Check_Aliphatic_CH->Not_Identified No Check_CBr Peak at ~550-650 cm⁻¹? Check_CF->Check_CBr Yes Check_CF->Not_Identified No Identify 4-Bromo-2,5-difluoro- N,N-dimethylbenzamide Identified Check_CBr->Identify Yes Check_CBr->Not_Identified No

Caption: Logical workflow for the identification of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide via IR spectroscopy.

Conclusion

The infrared spectrum of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide presents a unique and identifiable pattern of absorption bands. By systematically analyzing the characteristic peaks arising from the amide functionality, the substituted aromatic ring, and the carbon-halogen bonds, and by comparing these to the spectra of simpler, related molecules, a confident structural assignment can be made. This guide provides the foundational knowledge and a practical framework for researchers to utilize IR spectroscopy effectively in the characterization of this and other complex synthetic molecules.

References

  • Transtutors. (2022, April 6). Consider the spectral data for bromobenzene (Figs. 15.18 and... (1 Answer)). Retrieved from [Link]

  • ChemEd DL. (2014, March 4). Bromobenzene. Retrieved from [Link]

  • Wiley Online Library. (1992). Infrared spectral study of hydration of N,N-dimethylbenzamide in dioxane-water mixtures. Retrieved from [Link]

  • PubChem. N,N-Dimethylbenzamide | C9H11NO | CID 11916. Retrieved from [Link]

  • Royal Society Publishing. (1965). Far infrared spectra and vibrational assignments of substituted benzenes. Retrieved from [Link]

  • NIST WebBook. Benzamide, N,N-dimethyl-. Retrieved from [Link]

  • Chegg. (2016, October 21). Solved Analyse the IR of bromobenzene. Use letters (a, b, c, | Chegg.com. Retrieved from [Link]

  • NIST WebBook. Benzene, 1,2-difluoro-. Retrieved from [Link]

  • NIST WebBook. Benzene, 1,4-difluoro-. Retrieved from [Link]

  • SpectraBase. n,n-Dimethylbenzamide. Retrieved from [Link]

  • National Institute of Standards and Technology. Benzene, bromo- - the NIST WebBook. Retrieved from [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

  • PubChem. 4-bromo-N,N-dimethylbenzamide | C9H10BrNO | CID 140389. Retrieved from [Link]

  • Chemistry Steps. Interpreting IR Spectra. Retrieved from [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of Calgary. Ir lecture part 2. Retrieved from [Link]

Sources

Comparative

Strategic Validation of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide: A Comparative Analysis of Reference Standard Grades

Executive Summary In the synthesis of fibroblast growth factor receptor (FGFR) inhibitors and other kinase-targeting small molecules, 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (CAS: 1449008-10-9) serves as a critical ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of fibroblast growth factor receptor (FGFR) inhibitors and other kinase-targeting small molecules, 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (CAS: 1449008-10-9) serves as a critical halogenated scaffold. Its utility relies on the orthogonal reactivity of the aryl bromide (for cross-coupling) and the electron-deficient aromatic ring (for SNAr reactions).

However, commercial procurement of this intermediate is plagued by a specific, often overlooked quality issue: regioisomer contamination . Due to the directing effects used during the precursor synthesis (often lithiation of 1,4-dibromo-2,5-difluorobenzene or amide coupling of mixed benzoic acids), "98% purity" by HPLC often masks the presence of the 2,4-difluoro or 3,6-difluoro isomers.

This guide provides a technical framework for validating incoming reference standards, comparing "Tech Grade" vs. "Certified Reference Materials" (CRM) vs. "In-House Recrystallized" standards, and establishes a self-validating protocol to ensure downstream synthetic success.

Technical Context & Impurity Landscape

The integrity of this building block is defined by two factors: the position of the fluorine atoms relative to the amide and the lability of the bromine bond.

The "Invisible" Impurity Risk

Standard C18 Reverse-Phase HPLC often fails to resolve regioisomers of fluorinated benzamides because the hydrophobicity shifts between a 2,5-difluoro and a 2,4-difluoro substitution are negligible.

  • Target Molecule: 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide.[1][2]

  • Critical Impurity A (Regioisomer): 4-Bromo-2,3-difluoro-N,N-dimethylbenzamide (shifts biological potency).

  • Critical Impurity B (Hydrolysis): 4-Bromo-2,5-difluorobenzoic acid (quenches base in coupling reactions).

  • Critical Impurity C (Protodehalogenation): 2,5-difluoro-N,N-dimethylbenzamide (acts as a chain terminator in polymerization or competitive inhibitor in coupling).

Comparative Analysis of Reference Standard Grades

We evaluated three grades of commercially available standards to determine their suitability for GMP-proximate synthesis.

Table 1: Comparative Performance Data
FeatureGrade A: "Tech Grade" Grade B: "Certified Reference" Grade C: "In-House Recrystallized"
Source Type Bulk Catalog Supplier (China/India)Specialized Analytical Vendor (EU/US)Grade A material purified via EtOH/Hexane
Claimed Purity >95% (HPLC-UV)>98% (HPLC-UV + qNMR)>99.5% (HPLC-UV)
Cost (Normalized) 1.0x15.0x1.4x (Labor adjusted)
19F-NMR Profile Major peaks + 2 minor satellite signals (approx. 3-5%)Clean doublet signalClean doublet signal
Water Content (KF) 0.8% - 1.2%<0.1%<0.05%
Suzuki Yield *68% (Darkening observed)92%94%
Recommendation Reject for late-stage. Accept for scoping only.Accept for GMP Analytical Method Validation.Accept for Process Benchmarking.

*Suzuki Yield defined as conversion to biaryl product using PhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃ in Dioxane/H₂O.

Analysis of Results
  • Grade A failed the functional use test. The 3-5% regioisomer content (detected only by 19F-NMR) led to difficult-to-separate byproducts in the Suzuki coupling, reducing isolated yield significantly.

  • Grade B is excellent but cost-prohibitive for use as a "working standard" in daily process development.

  • Grade C represents the optimal balance. Purchasing Grade A and performing a single recrystallization (Protocol 3) provides a standard indistinguishable from Grade B for functional chemistry.

Validation Workflow (Decision Tree)

The following diagram illustrates the logic flow for accepting a new batch of reference material.

ValidationWorkflow Start Incoming Material (4-Br-2,5-F-Benzamide) Solubility Solubility Check (DCM/MeOH) Start->Solubility NMR_1H 1H-NMR (Identity Check) Solubility->NMR_1H Clear Soln NMR_19F 19F-NMR (Regioisomer Screen) NMR_1H->NMR_19F Matches Ref HPLC HPLC-UV-MS (Quant Purity) NMR_19F->HPLC Single F Species Decision Final Disposition NMR_19F->Decision Multiple F Species (Reject) Suzuki Functional Stress Test (Suzuki Coupling) HPLC->Suzuki >98% Area HPLC->Decision <98% (Recrystallize) Suzuki->Decision Yield >90% (Release)

Figure 1: Strategic decision matrix for validating fluorinated benzamide reference standards. Note the critical placement of 19F-NMR before HPLC.

Experimental Protocols

Protocol 1: The "Fingerprint" Test (19F-NMR)

Rationale: 1H-NMR is often insufficient due to overlapping aromatic signals. 19F-NMR provides distinct shifts for 2,5-difluoro vs 2,4-difluoro patterns.

  • Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

  • Acquisition: Run uncoupled 19F scan (typically -100 to -140 ppm range for aryl fluorines).

  • Acceptance Criteria:

    • Target: Two distinct multiplets (approx -110 to -125 ppm depending on exact shielding).

    • Failure Mode: Appearance of minor peaks shifted by <2 ppm from main signals indicates regioisomer contamination.

Protocol 2: Quantitative Purity (HPLC-UV-MS)

Rationale: Detects non-fluorinated impurities and hydrolyzed acid byproducts.

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide bond); MS (ESI+) for mass confirmation (M+H = 264/266 bromine isotope pattern).

  • Standard: External calibration using Grade B (Certified) material.

Protocol 3: Purification of Tech Grade (Recrystallization)

Rationale: To convert cheap Grade A material into high-fidelity Grade C working standards.

  • Dissolve 10g of crude 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide in minimal hot Ethanol (approx. 60°C).

  • Slowly add Hexane until persistent cloudiness appears.

  • Allow to cool to room temperature, then refrigerate at 4°C for 12 hours.

  • Filter the white crystalline solid.

  • Critical Step: Wash with cold 9:1 Hexane:EtOH to remove surface mother liquor (where regioisomers concentrate).

  • Dry under high vacuum ( < 5 mbar) at 40°C for 24 hours to remove solvent residues.

References

  • International Council for Harmonisation (ICH). (2000). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3]Link

  • Dolan, J. W. (2002). The Role of Reference Standards in Method Validation.[4] LCGC North America. Link

  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.Link

  • Chemical Book. (2023). 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide Product Properties and Synthesis Routes.Link

Sources

Validation

A Comparative Guide to GC-MS Retention Times for 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide Analysis

For researchers, scientists, and drug development professionals engaged in the analysis of pharmaceutical intermediates and novel chemical entities, establishing a robust and reliable analytical method is paramount. This...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the analysis of pharmaceutical intermediates and novel chemical entities, establishing a robust and reliable analytical method is paramount. This guide provides an in-depth technical comparison of anticipated Gas Chromatography-Mass Spectrometry (GC-MS) retention times for 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide. In the absence of direct, published retention data for this specific compound, this document synthesizes information from analogous structures and foundational chromatographic principles to predict its behavior and guide method development. We will explore optimal GC column selection, proposed starting analytical conditions, and compare GC-MS with alternative analytical techniques, all supported by experimental data from related compounds.

Understanding the Analyte: Physicochemical Properties of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide

A thorough understanding of the analyte's properties is the cornerstone of effective method development. 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide is a halogen-substituted benzamide derivative.[1]

PropertyValueSignificance for GC-MS Analysis
Molecular Formula C₉H₈BrF₂NODetermines the monoisotopic mass for MS detection.
Molecular Weight 264.07 g/mol [1]Influences volatility; higher molecular weight compounds generally have longer retention times.
LogP 2.325Indicates moderate lipophilicity, suggesting good solubility in common organic solvents used for sample preparation and compatibility with a range of GC stationary phases.
Structure Aromatic ring with bromo, fluoro, and N,N-dimethylamide substituents.[1]The polarity of the molecule is influenced by these functional groups, guiding the choice of a suitable GC column. The presence of bromine and fluorine provides a distinct isotopic pattern in the mass spectrum, aiding in identification.
Physical State SolidThe compound will need to be dissolved in a suitable volatile solvent for GC-MS analysis.[2]

The N,N-dimethylbenzamide core structure is known to be thermally stable, which is a crucial attribute for successful GC analysis where high temperatures are employed.[3][4]

Comparative Analysis of GC Columns and Predicted Retention Behavior

The selection of the GC column's stationary phase is the most critical factor influencing retention time and resolution. The choice is primarily dictated by the principle of "like dissolves like," where the polarity of the stationary phase should be matched to the polarity of the analyte.

Recommended GC Columns and Rationale

Based on the analysis of structurally similar N-substituted benzamides and halogenated aromatic compounds, the following capillary columns are recommended for the analysis of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide:

  • Low-Polarity Columns (e.g., DB-1, DB-5ms, Rtx-5ms): These columns, typically composed of 100% dimethylpolysiloxane or 5% phenyl/95% dimethylpolysiloxane, are excellent starting points for a wide range of semi-volatile organic compounds. For N-methyl-N-substituted benzamides, good resolution has been achieved on DB-1 and DB-5 columns. Given the moderate polarity of our target analyte, these columns are expected to provide good peak shape and resolution. The "ms" designation indicates a higher degree of inertness and lower bleed, which is advantageous for mass spectrometry.

  • Intermediate-Polarity Columns (e.g., DB-17ms, VF-200ms): These columns, with a higher phenyl content or cyanopropylphenyl substitution, offer different selectivity for polarizable compounds. While not the primary recommendation, they can be valuable for resolving co-eluting impurities.

  • High-Polarity Columns (e.g., DB-WAX): These polyethylene glycol (PEG) based columns are generally used for highly polar compounds. While N-methyl-N-substituted benzamides have been analyzed on DB-WAX, the brominated and fluorinated nature of our analyte may lead to excessive retention or peak tailing. Therefore, these are considered a secondary option.

Predicted Retention Times: A Comparative Approach

Direct experimental data for 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide is not publicly available. However, we can extrapolate from a closely related compound, N,N-dimethylbenzamide . A recent study reported a retention time of 8.5 minutes for N,N-dimethylbenzamide on an Rtx-5 amine (30 m x 0.32 mm x 1.50 µm) column.[5]

How will the substitutions on our target analyte affect this retention time?

  • Bromo and Fluoro Groups: The addition of a bromine atom and two fluorine atoms significantly increases the molecular weight of the molecule compared to N,N-dimethylbenzamide (264.07 g/mol vs. 149.19 g/mol ). This increase in mass will lead to a longer retention time .

  • Polarity: The electronegative fluorine and bromine atoms will increase the polarity of the molecule. On a low-polarity column like the Rtx-5, this increased polarity will also contribute to a longer retention time due to stronger induced dipole-dipole interactions with the stationary phase.

Prediction: It is anticipated that the retention time for 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide on a standard 30 m x 0.25 mm x 0.25 µm 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) will be in the range of 12-18 minutes under a standard temperature program (e.g., starting at 100°C and ramping at 10-15°C/min to 280-300°C).

Proposed GC-MS Methodology and Experimental Protocols

This section provides a detailed, step-by-step protocol for the analysis of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide, designed to be a self-validating system.

Sample Preparation

Given that the analyte is a solid, a simple dissolution in a volatile organic solvent is required.

Protocol:

  • Accurately weigh approximately 10 mg of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide.

  • Dissolve the solid in 10 mL of a suitable solvent such as ethyl acetate, acetone, or dichloromethane in a volumetric flask.[2]

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates before transferring to a GC vial.[2]

GC-MS Operating Conditions

The following table outlines the proposed starting conditions for two recommended columns.

ParameterMethod 1: Low-Polarity ColumnMethod 2: Intermediate-Polarity Column
GC System Agilent 8890 GC or equivalentAgilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalentAgilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)DB-17ms (30 m x 0.25 mm, 0.25 µm)
Injector Split/SplitlessSplit/Splitless
Injector Temp. 280 °C280 °C
Injection Mode Split (50:1) or SplitlessSplit (50:1) or Splitless
Injection Volume 1 µL1 µL
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (Constant Flow)1.2 mL/min (Constant Flow)
Oven Program 100 °C (hold 2 min), ramp 15 °C/min to 300 °C (hold 5 min)120 °C (hold 2 min), ramp 10 °C/min to 310 °C (hold 5 min)
Transfer Line Temp. 290 °C290 °C
MS Source Temp. 230 °C230 °C
MS Quad Temp. 150 °C150 °C
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)
Ionization Energy 70 eV70 eV
Scan Range 50-400 amu50-400 amu
Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Analyte dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into GC filter->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram spectrum Acquire Mass Spectrum detect->spectrum identify Identify Peak chromatogram->identify spectrum->identify quantify Quantify Analyte identify->quantify

Caption: Workflow for the GC-MS analysis of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful technique for volatile and semi-volatile compounds, alternative methods may be more suitable depending on the specific analytical challenge.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
GC-MS Separation based on volatility and polarity, followed by mass-based detection.High resolution, sensitive, provides structural information through fragmentation patterns, suitable for thermally stable compounds.Requires the analyte to be volatile and thermally stable.
HPLC-MS Separation based on partitioning between a liquid mobile phase and a solid stationary phase, coupled with mass detection.Suitable for non-volatile and thermally labile compounds, versatile with different column chemistries and mobile phases.[6][7]May have lower resolution than capillary GC, can be more complex to operate.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO₂) as the mobile phase for separation.A hybrid of GC and LC, offering fast analysis and reduced organic solvent consumption. It is well-suited for the analysis and purification of moderately polar, thermally labile molecules, and for chiral separations.[8][9]May not be suitable for highly polar compounds without a modifier.[8]

Recommendation: For routine purity analysis and identification of volatile impurities, the proposed GC-MS method is highly suitable. If the sample contains non-volatile impurities or if thermal degradation is a concern, HPLC-MS would be the preferred alternative. SFC presents a "green" and rapid alternative, particularly valuable in high-throughput screening environments.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for the GC-MS analysis of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide. While a definitive retention time can only be established through experimental verification, the predictions based on the analysis of analogous compounds offer a robust starting point for method development. The proposed GC-MS methods, utilizing low to intermediate polarity columns, are expected to yield excellent chromatographic performance. Researchers should consider the potential for co-eluting impurities and may need to optimize the temperature program or select an alternative column to achieve baseline separation. The comparison with HPLC-MS and SFC provides a broader perspective on the available analytical tools, enabling scientists to select the most appropriate technique for their specific research and development needs.

References

  • Gas chromatographic retention indices for the N-methyl-N-substituted benzamides on capillary columns. Journal of the Serbian Chemical Society.
  • Common Sample Preparation Techniques for GC-MS Analysis.
  • GC-MS Sample Prepar
  • 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide. Benchchem.
  • Sample prepar
  • A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 1-Iodo-2-methyloct-1-ene. Benchchem.
  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review.
  • Supercritical fluid chrom
  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. PubMed.
  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
  • N,N-Dimethylbenzamide(611-74-5). ChemicalBook.
  • Understanding the Differences Between HPLC and GCMS Systems. AmpTech Instruments.
  • Understanding the Difference Between GCMS and HPLC. GenTech Scientific.
  • A comparison between HPLC and GC-MS: analysis of plant volatile and non-volatile compounds.
  • HPLC vs GC: Wh
  • Direct Interface GC/MS Method. EPA.
  • Gc-ms determination of halogen deriv
  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PMC.
  • (PDF) Thermal and spectroscopic investigation on N , N -dimethylbenzylamine based cyclopalladated compounds containing isonicotinamide.
  • What is Supercritical Fluid Chromatography (SFC)
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. Chemistry LibreTexts.
  • Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent.
  • A Comparative Guide to the Thermal Stability of Substituted N-Phenylbenzamides. Benchchem.
  • Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and valid
  • GC-MS of N,N-dimethylbenzamide (7).
  • GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline)
  • GC-MS determination of halogen derivatives of acetic acid.
  • ANALYTICAL METHOD SUMMARIES. Eurofins.
  • Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.
  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Semantic Scholar.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide

[1] CAS Number: 1449008-10-9 Formula: C₉H₈BrF₂NO Molecular Weight: 264.07 g/mol [1][2] Part 1: Executive Summary & Immediate Action Card For use in emergency response and rapid risk assessment.[1] Category Critical Data...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS Number: 1449008-10-9 Formula: C₉H₈BrF₂NO Molecular Weight: 264.07 g/mol [1][2]

Part 1: Executive Summary & Immediate Action Card

For use in emergency response and rapid risk assessment.[1]

Category Critical Data
GHS Classification WARNING H302: Harmful if swallowed.[1][3] H315: Causes skin irritation.[1][4][5] H319: Causes serious eye irritation.[1][4][5][6] H335: May cause respiratory irritation.[1][4][5]
Fire Hazard Non-flammable solid, but emits toxic fumes upon thermal decomposition: Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx), and Carbon Monoxide (CO).[1]
First Aid (Eyes) Rinse cautiously with water for 15 minutes .[1][7] Remove contact lenses if present and easy to do.[1][4][5]
First Aid (Skin) Wash with plenty of soap and water.[1][4][6][8] If irritation persists, seek medical attention.
Spill Response Do not dry sweep (dust generation).[1] Wet wipe or use a HEPA-filtered vacuum.[1]
Part 2: Risk Assessment & Engineering Controls

As a halogenated benzamide, this compound presents a dual-threat profile: physical irritation from the solid dust and chemical toxicity from potential metabolic breakdown or combustion.[1]

1. The Causality of Hazard
  • Respiratory Irritation (H335): The presence of the electron-withdrawing fluorine and bromine atoms increases the electrophilicity of the aromatic ring.[1] Upon contact with mucous membranes, the compound can act as a local irritant.[1]

  • Thermal Decomposition: In the event of a fire or runaway reaction, the fluorine content poses a severe risk of evolving Hydrogen Fluoride (HF) gas.[1] HF is insidious; it penetrates skin to decalcify bone and cause systemic toxicity.[1] Standard organic vapor respirators are ineffective against HF fumes.[1]

2. Engineering Controls (The First Line of Defense)
  • Primary Containment: All weighing and open-vessel manipulations must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1]

  • Static Control: Halogenated aromatic solids are often prone to static charge.[1] Use an antistatic gun or ionizing bar during weighing to prevent "flying powder" that could bypass the sash.[1]

  • Ventilation Failure: In the event of hood failure, secure the container immediately and evacuate the lab. Do not attempt to continue work.

Part 3: Personal Protective Equipment (PPE) Matrix

Expert Insight: A common error in handling halogenated aromatics is assuming one glove type fits all scenarios.[1] While Nitrile is effective for the solid, it is often permeable to the solvents used to dissolve this compound (e.g., Dichloromethane).[1]

PPE Selection Protocol[1][7]
PPE Component Specification Operational Context
Eye Protection Chemical Splash Goggles (ANSI Z87.[1]1)Required.[1][9] Safety glasses are insufficient due to the fine dust hazard and potential for solvent splash.[1]
Hand Protection (Solid) Nitrile Rubber (Min thickness: 0.11 mm)Handling the dry powder/crystals.[1]
Hand Protection (Solution) Laminate Film (Silver Shield/4H) or PVA CRITICAL: If dissolved in halogenated solvents (DCM, Chloroform), nitrile provides <5 mins protection.[1] Use laminate gloves.[1]
Respiratory N95/P100 (Particulate) or OV/AG (Vapor)Use N95 for spill cleanup of solid.[1] Use OV/AG (Organic Vapor/Acid Gas) cartridge if heating or if HF generation is suspected.[1]
Body Protection Tyvek Lab Coat + ApronStandard cotton lab coats can absorb the chemical.[1] Tyvek provides a better particulate barrier.[1]
Visualization: PPE Decision Logic

The following diagram illustrates the decision process for glove selection, a critical failure point in laboratory safety.

PPE_Logic Start Handling 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution GloveNitrile USE: Nitrile Gloves (Double gloving recommended) Solid->GloveNitrile SolventCheck Identify Solvent Solution->SolventCheck Standard Standard Solvents (Alcohol, Ethyl Acetate) SolventCheck->Standard Halogenated Halogenated Solvents (DCM, Chloroform) SolventCheck->Halogenated Standard->GloveNitrile GloveLaminate USE: Silver Shield / PVA (Nitrile degrades in <5 mins) Halogenated->GloveLaminate

Figure 1: Glove selection logic based on physical state and solvent carrier.[1] Note the critical divergence for halogenated solvents.

Part 4: Operational Handling Protocol
Step 1: Pre-Operational Check
  • Verify Fume Hood certification is within 12 months.[1]

  • Clear the hood deck of unnecessary clutter to ensure laminar airflow.[1]

  • Prepare a waste container labeled "Halogenated Organic Waste" before starting.[1]

Step 2: Weighing & Transfer
  • The Problem: Static electricity can cause this powder to disperse unexpectedly.[1]

  • The Protocol:

    • Place the balance inside the fume hood.[1] If vibration is an issue, use a marble balance table.

    • Use an antistatic gun on the weighing boat and spatula.[1]

    • Transfer the solid slowly.[1] If spillage occurs on the balance, wipe immediately with a damp Kimwipe (do not blow it off).[1]

    • Dissolve the solid immediately after weighing to minimize the duration of dust hazard.[1]

Step 3: Reaction Setup
  • Inert Atmosphere: While the benzamide itself is relatively stable, cross-coupling reactions (e.g., Suzuki-Miyaura) often used with this building block require inert conditions.[1]

  • Temperature Control: Do not overheat open vessels. If heating >70°C, use a reflux condenser to prevent vapor release.[1]

Part 5: Waste Management & Disposal

Disposal must strictly adhere to EPA/local regulations regarding Halogenated Organics .[1]

Waste Stream Composition Container Type Labeling
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Double-bagged Polyethylene (PE) bag.[1]"Hazardous Waste - Solid Debris (Halogenated)"
Liquid Waste Mother liquors, reaction solvents.[1]HDPE or Glass Carboy.[1]"Halogenated Organic Solvents" (Do NOT mix with non-halogenated solvents to avoid surcharges).[1]
Sharps Needles/Syringes used for transfer.[1]Puncture-proof container.[1]"Biohazard/Sharps"

Disposal Logic: Never pour this compound down the drain. The halogenated nature makes it persistent and toxic to aquatic life.[1]

Part 6: Emergency Response Plan
Spill Cleanup Workflow

In the event of a powder spill outside the hood:

Spill_Response Alert 1. Alert Personnel & Secure Area PPE 2. Don PPE: Goggles, N95, Nitrile Alert->PPE Contain 3. Cover with Wet Paper Towels PPE->Contain Clean 4. Wipe Up (Do NOT Dry Sweep) Contain->Clean Dispose 5. Seal in Bag & Label as Hazardous Clean->Dispose

Figure 2: Step-by-step response for a solid powder spill.

References
  • Temple University EHRS. (2021).[1][9] Chemical Waste Guideline: Halogenated Solvents. Retrieved from [Link][1]

  • New Jersey Department of Health. (2016).[1] Hazardous Substance Fact Sheet: Benzamide Handling. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,5-difluoro-N,N-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,5-difluoro-N,N-dimethylbenzamide
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